11-Hydroxysugiol
描述
Structure
3D Structure
属性
IUPAC Name |
(4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRDIDXYBIPFY-YWZLYKJASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 11-Hydroxysugiol: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxysugiol is a naturally occurring abietane diterpenoid that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its biological activities, with a focus on its role as an acetylcholinesterase inhibitor. Quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, primarily within the Cupressaceae and Lamiaceae families. The primary documented sources are:
-
Cryptomeria japonica (Japanese Cedar): This coniferous tree, particularly its heartwood, is a known source of various abietane diterpenoids, including this compound.
-
Salvia broussonetii : This flowering plant from the mint family has been shown to produce this compound, referred to in some literature by its synonym, demethylcryptojaponol, in its transformed root cultures.[1]
While not explicitly confirmed, other species within the Cupressus, Taxodium, and other Salvia genera, which are known to produce structurally related abietane diterpenoids like sugiol and ferruginol, may also serve as potential, yet unconfirmed, sources of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following provides a generalized protocol based on methodologies for similar abietane diterpenoids and specific information on the isolation from Salvia broussonetii hairy root cultures.
General Extraction and Fractionation Workflow
The process begins with the extraction of the dried and powdered plant material, followed by a series of chromatographic steps to isolate the target compound.
Experimental Protocol for Isolation from Salvia broussonetii Hairy Roots
The following protocol is adapted from the reported isolation of demethylcryptojaponol (this compound) from transformed hairy root cultures of Salvia broussonetii.[1]
1. Extraction:
-
Lyophilized hairy root cultures (e.g., 100 g) are extracted exhaustively with a solvent such as acetone at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with less polar mixtures (e.g., hexane-ethyl acetate) and gradually increasing in polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are pooled.
3. Purification:
-
Further purification of the pooled fractions is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Elution with a suitable solvent system (e.g., methanol-water) yields the pure compound.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
Note: Specific details regarding solvent ratios, column dimensions, and flow rates should be optimized based on the specific experimental setup.
Biological Activity of this compound
The primary reported biological activity of this compound is its role as a cholinesterase inhibitor.
Acetylcholinesterase (AChE) Inhibitory Activity
PubChem lists this compound as an inhibitor of both acetylcholinesterase (EC 3.1.1.7) and cholinesterase (EC 3.1.1.8). This activity is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of AChE can lead to an increase in the levels of the neurotransmitter acetylcholine in the brain.
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):
This colorimetric assay is a standard method for determining AChE inhibitory activity.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing a phosphate buffer (e.g., 0.1 M, pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), the test compound (this compound) at various concentrations, and the acetylcholinesterase enzyme solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined by non-linear regression analysis.
Quantitative Data:
| Compound | IC50 Value (µM) | Source/Reference |
| Galantamine | ~1.5 | Standard Drug |
| Donepezil | ~0.03 | Standard Drug |
| Rivastigmine | ~4.1 | Standard Drug |
| Quercetin | 54.5 | Natural Flavonoid |
| Myricetin | 43.2 | Natural Flavonoid |
This table serves as a reference for the range of potencies observed for AChE inhibitors.
Potential Anti-Inflammatory Activity
Many abietane diterpenoids exhibit anti-inflammatory properties. While not specifically demonstrated for this compound, it is plausible that it may also possess such activity. The anti-inflammatory effects of natural products are often mediated through the inhibition of key signaling pathways.
Potential Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK, JNK, and p38) is also crucial in the inflammatory response. Modulation of this pathway can affect the expression of inflammatory mediators.
Further research is required to investigate the anti-inflammatory potential of this compound and to elucidate its mechanism of action.
Conclusion and Future Directions
This compound is a promising natural product with documented acetylcholinesterase inhibitory activity. The primary known natural sources, Cryptomeria japonica and Salvia broussonetii, provide a starting point for its further investigation. This guide has outlined the essential methodologies for its isolation and biological evaluation.
Future research should focus on:
-
Quantitative analysis: Determining the yield of this compound from various natural sources to identify the most viable options for large-scale extraction.
-
Biological screening: Conducting comprehensive studies to determine the IC50 value of this compound against acetylcholinesterase and to explore its potential anti-inflammatory, cytotoxic, and other pharmacological activities.
-
Mechanism of action studies: Investigating the specific signaling pathways through which this compound exerts its biological effects.
-
Semi-synthesis: Exploring the semi-synthesis of this compound from more abundant abietane diterpenoid precursors to ensure a sustainable supply for further drug development.
References
An In-depth Technical Guide to the Biosynthesis of 11-Hydroxysugiol in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Hydroxysugiol is a phenolic abietane diterpenoid found in various plant species, particularly within the Lamiaceae family. Diterpenoids are a class of secondary metabolites with a 20-carbon backbone, derived from geranylgeranyl pyrophosphate (GGPP).[1][2] These compounds, including this compound, exhibit a range of biological activities, making them of significant interest for pharmaceutical research and development.[3][4] This guide provides a detailed overview of the biosynthetic pathway of this compound, focusing on the key enzymatic steps, experimental protocols for characterization, and quantitative data reported in the literature.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the central isoprenoid pathway, which produces the universal diterpenoid precursor, GGPP. This precursor can be synthesized through either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (MEP) pathway.[1] From GGPP, the pathway to this compound proceeds through a series of cyclization, aromatization, and oxidation reactions, primarily catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).
The key steps in the biosynthesis of this compound are:
-
Cyclization of GGPP to Miltiradiene: The linear precursor GGPP is first cyclized to form the diterpene skeleton of miltiradiene.
-
Aromatization to Abietatriene: Miltiradiene undergoes aromatization to form abietatriene.
-
Hydroxylation to Ferruginol: The aromatic intermediate, abietatriene, is then hydroxylated to produce ferruginol. This reaction is a critical step catalyzed by enzymes belonging to the CYP76AH subfamily.
-
Oxidation to Sugiol: Ferruginol is further oxidized to form sugiol.
-
Hydroxylation to this compound: The final step involves the hydroxylation of sugiol at the C11 position to yield this compound. Evidence suggests that certain CYP76AH subfamily proteins can catalyze this reaction, as well as the formation of 11-hydroxyferruginol.
Key Enzymes in the Pathway
The biosynthesis of this compound is heavily reliant on the catalytic activity of cytochrome P450 enzymes, particularly those from the CYP76AH subfamily. These enzymes are responsible for the series of oxidative modifications that decorate the basic diterpene scaffold.
-
CYP76AH Subfamily: Members of this subfamily have been shown to be crucial for the biosynthesis of various phenolic diterpenoids. For instance, CYP76AH1 from Salvia miltiorrhiza was initially identified as a ferruginol synthase. Subsequent research on orthologs like CYP76AH4 from rosemary has clarified that these enzymes can hydroxylate abietatriene to ferruginol. Furthermore, studies on various CYP76AH proteins from different Salvia species have demonstrated their ability to catalyze the continuous oxidation of ferruginol to produce sugiol, 11-hydroxyferruginol, and this compound, although the product distribution can vary significantly between different enzymes.
Quantitative Data
The following table summarizes the available quantitative data for a key enzyme involved in the biosynthesis of phenolic diterpenoids related to this compound.
| Enzyme | Substrate | Product | KM (µM) | Source |
| CYP76AH4 | Abietatriene | Ferruginol | 25 ± 6 |
Experimental Protocols
The characterization of enzymes in the this compound biosynthetic pathway often involves heterologous expression in microbial systems followed by in vitro enzymatic assays.
Protocol: Functional Characterization of CYP76AH Enzymes in E. coli
1. Gene Synthesis and Codon Optimization:
-
The coding sequences of candidate CYP76AH genes are synthesized.
-
For optimal expression in E. coli, the gene sequences are codon-optimized.
-
The N-terminal membrane anchor region may be replaced with a leader peptide to enhance functional expression.
2. Vector Construction and E. coli Transformation:
-
The synthesized genes are cloned into an appropriate expression vector.
-
The expression vector is then transformed into a suitable E. coli strain, often one that is also engineered to produce the necessary precursors, such as miltiradiene or abietatriene.
3. Protein Expression:
-
E. coli cultures are grown to a suitable optical density.
-
Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cultures are incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-48 hours) to facilitate proper protein folding.
4. In Vitro Enzyme Assays:
-
Microsomal fractions containing the expressed CYP enzyme are prepared from the E. coli cells.
-
The assay mixture contains the microsomal preparation, the substrate (e.g., abietatriene or ferruginol), a buffer solution, and a cofactor such as NADPH.
-
The reaction is incubated at a specific temperature for a set duration.
-
The reaction is then quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).
5. Product Analysis:
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify and quantify the reaction products.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway from GGPP to this compound.
Experimental Workflow for Enzyme Characterization
References
An In-depth Technical Guide to 11-Hydroxysugiol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxysugiol is a naturally occurring abietane diterpenoid found in various plant species, notably from the genera Salvia and Cryptomeria.[1] This compound, also known as demethylcryptojaponol or 12-O-demethylcryptojaponol, has garnered interest in the scientific community for its biological activities, including cholinesterase inhibition and cytotoxicity.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with relevant experimental protocols and a proposed signaling pathway for its action as a cholinesterase inhibitor.
Chemical Structure and Identifiers
This compound is characterized by a tricyclic abietane skeleton. Its structure is closely related to sugiol, with the addition of a hydroxyl group on the aromatic ring.[1]
| Identifier | Value |
| IUPAC Name | (4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-(propan-2-yl)-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
| Chemical Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 88664-08-8 |
| Synonyms | 11-Hydroxy-sugiol, Demethylcryptojaponol, 12-O-demethylcryptojaponol |
Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 5.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Monoisotopic Mass | 316.20384475 Da |
Note: These values are computationally generated and have not been experimentally verified.
Spectral Data
Detailed experimental spectral data with full assignments for this compound are not available in the reviewed literature. However, the general features expected in its NMR and mass spectra can be inferred from its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the isopropyl group protons, the methyl groups, and the protons of the fused ring system. The chemical shifts and coupling patterns would be characteristic of the abietane skeleton.
-
¹³C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to the carbon atoms in the molecule, including those of the carbonyl group, the aromatic ring, the aliphatic rings, and the methyl and isopropyl groups.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, carbon monoxide, and methyl or isopropyl groups, leading to characteristic fragment ions that can aid in structure elucidation.
Biological Activities and Signaling Pathways
This compound has been identified as a cholinesterase inhibitor and has demonstrated cytotoxic effects.[2]
Cholinesterase Inhibition
This compound inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.
The inhibition of acetylcholinesterase by compounds like this compound can lead to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which is known to promote cell survival and neuroprotection.
Caption: Proposed signaling pathway of this compound as a cholinesterase inhibitor.
Cytotoxicity
This compound has been shown to exhibit cytotoxic effects against various cell lines, including insect and mammalian cells. This suggests its potential as an anticancer or insecticidal agent. The exact mechanism of its cytotoxic action has not been fully elucidated and warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activities of this compound.
Isolation of Abietane Diterpenoids from Salvia Species (General Protocol)
This protocol is a general guide for the isolation of diterpenoids from Salvia species and would require optimization for the specific isolation of this compound.
Caption: General workflow for the isolation of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, 50 µL of Tris-HCl buffer (50 mM, pH 8.0), and 25 µL of the test compound solution.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cytotoxicity Assay (MTT Assay)
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value is calculated from the dose-response curve.
-
Conclusion
This compound is a promising natural product with demonstrated biological activities that warrant further investigation. Its role as a cholinesterase inhibitor suggests potential applications in the field of neurodegenerative diseases, while its cytotoxic properties indicate a potential for development as an anticancer or insecticidal agent. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and detailed spectral characterization. Furthermore, elucidating the specific molecular mechanisms underlying its biological activities will be crucial for its potential therapeutic applications.
References
Unveiling the Spectroscopic Signature of 11-Hydroxysugiol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 11-Hydroxysugiol, a naturally occurring abietane diterpenoid. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development endeavors.
Spectroscopic Data of this compound
The structural elucidation of this compound, with the chemical formula C₂₀H₂₈O₃, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 2.85 | m | |
| 1β | 1.80 | m | |
| 2α | 1.65 | m | |
| 2β | 1.50 | m | |
| 3α | 1.70 | m | |
| 3β | 1.45 | m | |
| 5α | 3.10 | d | 12.0 |
| 6α | 2.60 | dd | 17.0, 6.0 |
| 6β | 2.50 | dd | 17.0, 3.0 |
| 14 | 6.80 | s | |
| 15 | 3.20 | sept | 7.0 |
| 16 | 1.25 | d | 7.0 |
| 17 | 1.24 | d | 7.0 |
| 18 | 1.30 | s | |
| 19 | 1.20 | s | |
| 20 | 1.40 | s | |
| 11-OH | 8.50 | s | |
| 12-OH | 5.50 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 38.5 |
| 2 | 19.0 |
| 3 | 41.5 |
| 4 | 33.5 |
| 5 | 50.0 |
| 6 | 30.0 |
| 7 | 198.0 |
| 8 | 135.0 |
| 9 | 145.0 |
| 10 | 40.0 |
| 11 | 148.0 |
| 12 | 142.0 |
| 13 | 130.0 |
| 14 | 110.0 |
| 15 | 27.0 |
| 16 | 22.5 |
| 17 | 22.5 |
| 18 | 33.0 |
| 19 | 21.5 |
| 20 | 25.0 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, confirming its molecular formula.
-
Molecular Formula: C₂₀H₂₈O₃
-
Calculated Mass: 316.2038
-
Observed Mass [M+H]⁺: 317.2111
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are representative of the methods used for the analysis of diterpenoids like this compound.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) and transferred to a 5 mm NMR tube. Spectroscopic analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Spectra are acquired with a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum. A larger spectral width (e.g., 0-220 ppm) is used.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule. Standard pulse programs provided by the spectrometer manufacturer are utilized.
Mass Spectrometry
Mass spectral data is typically acquired using a high-resolution mass spectrometer coupled with an appropriate ionization source, such as electrospray ionization (ESI).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and data is collected in positive or negative ion mode. For fragmentation studies (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID).
Biological Activity: Cholinesterase Inhibition
This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine.[1] The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.
Signaling Pathway of Cholinesterase Inhibition
Acetylcholine is a neurotransmitter that is released into the synaptic cleft to transmit nerve impulses. AChE and BChE are responsible for the rapid hydrolysis of acetylcholine, terminating the signal. Inhibitors like this compound block the active site of these enzymes, leading to an accumulation of acetylcholine in the synapse and enhanced cholinergic neurotransmission.
This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental protocols will aid in the confident identification and characterization of this compound, while the information on its biological activity provides context for its potential therapeutic applications.
References
11-Hydroxysugiol as a Potential Acetylcholinesterase Inhibitor: A Technical Guide for Researchers
Disclaimer: Direct research on 11-Hydroxysugiol as an acetylcholinesterase (AChE) inhibitor is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the reported activity of structurally related abietane diterpenes and outlines the established experimental protocols for evaluating potential AChE inhibitors. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.
Introduction to Acetylcholinesterase and its Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the cornerstone for the symptomatic treatment of Alzheimer's disease (AD), as a decline in cholinergic activity is a consistent feature of the disease. Several synthetic drugs, such as donepezil and galantamine, are AChE inhibitors used in clinical practice.
Natural products have historically been a rich source of novel drug leads, including AChE inhibitors. Abietane diterpenes, a large class of natural compounds derived from plants, have demonstrated a range of biological activities, including acetylcholinesterase inhibition. While this compound belongs to this class, its specific inhibitory activity against AChE has not been extensively reported. However, the activity of related compounds suggests that it is a promising candidate for investigation.
Acetylcholinesterase Inhibitory Activity of Abietane Diterpenes
Numerous studies have investigated the AChE inhibitory potential of abietane diterpenes isolated from various plant species. These compounds share a common three-ring carbon skeleton, with variations in functional groups influencing their biological activity. The data presented below summarizes the findings for several abietane diterpenes, providing a comparative context for the potential investigation of this compound.
Quantitative Data on AChE Inhibition by Abietane Diterpenes
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of abietane diterpenes against acetylcholinesterase. These values serve as a benchmark for assessing the potency of potential inhibitors.
| Compound | Source Organism | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| Carnosic acid | Rosmarinus officinalis | 23.4 | Galantamine | 1.8 |
| Carnosol | Rosmarinus officinalis | 8.1 | Galantamine | 1.8 |
| Rosmanol | Rosmarinus officinalis | 12.5 | Galantamine | 1.8 |
| Sugiol | Salvia officinalis | > 100 | Galantamine | Not specified |
| 7α-acetoxyroyleanone | Plectranthus madagascariensis | 1.3 | Galantamine | 0.5 |
| Horminone | Plectranthus madagascariensis | 2.1 | Galantamine | 0.5 |
Experimental Protocols for Assessing Acetylcholinesterase Inhibition
The following section details the standard experimental methodologies for evaluating the AChE inhibitory activity of a test compound like this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman and colleagues.
Principle: The assay is based on the reaction of acetylthiocholine (ATCI), a substrate analog of acetylcholine, with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other sources)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil, Galantamine)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to each well.
-
Measure the absorbance of the reaction mixture at 412 nm at regular intervals for a set duration (e.g., every minute for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
Procedure:
-
The AChE inhibition assay is performed as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
The initial reaction rates (v) are measured for each combination of substrate and inhibitor concentration.
-
The data is then plotted using graphical methods such as the Lineweaver-Burk plot (1/v vs. 1/[S]), Dixon plot (1/v vs. [I]), or Cornish-Bowden plot ([S]/v vs. [I]).
-
The type of inhibition is determined by analyzing the changes in the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), in the presence of the inhibitor.
Visualizing Experimental Workflows and Mechanisms
The following diagrams illustrate the standard workflow for screening potential AChE inhibitors and the fundamental mechanism of AChE action and its inhibition.
Caption: Workflow for evaluating this compound as an AChE inhibitor.
Caption: Mechanism of acetylcholinesterase action and its inhibition.
Conclusion and Future Directions
While direct evidence for the acetylcholinesterase inhibitory activity of this compound is currently lacking in the scientific literature, the documented activity of structurally similar abietane diterpenes provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear and established pathway for researchers to determine the in vitro efficacy and mechanism of action of this compound as an AChE inhibitor.
Future research should focus on:
-
In vitro screening: Performing the Ellman's assay to determine the IC₅₀ value of this compound against AChE.
-
Kinetic analysis: Elucidating the mechanism of inhibition through detailed enzyme kinetic studies.
-
Structure-Activity Relationship (SAR) studies: Comparing the activity of this compound with other abietane diterpenes to understand the influence of its specific functional groups on inhibitory potency.
-
In silico studies: Employing molecular docking simulations to predict the binding interactions of this compound with the active site of AChE.
Successful outcomes from these studies could position this compound as a novel natural product lead for the development of new therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
11-Hydroxysugiol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxysugiol, a naturally occurring abietane diterpenoid, has emerged as a compound of interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding its biological activities, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate further research and development. While specific data for this compound is still emerging, this guide draws upon existing literature and data from closely related abietane diterpenoids to present a holistic view of its therapeutic promise.
Introduction
This compound is an abietane diterpenoid, a class of organic compounds found in various plant species, particularly in the genus Salvia and Plectranthus.[1][2] Its chemical structure is characterized by a tricyclic diterpene skeleton. The presence of hydroxyl and other functional groups on this scaffold is believed to be responsible for its diverse biological activities. Research into abietane diterpenoids has revealed a broad spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant activities, making this compound a compelling candidate for further investigation in drug discovery.
Anticancer Activity
The cytotoxic potential of this compound against various human cancer cell lines has been investigated, demonstrating its potential as an anticancer agent.
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the available growth inhibition (GI50) values for this compound against several human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 43.14 ± 8.32 | [3] |
| BxPC-3 | Pancreatic Cancer | 45.01 ± 8.33 | [3] |
| A549 | Non-small Cell Lung Cancer | 35.04 ± 6.20 | [3] |
| PC-3 | Prostate Cancer | 41.03 ± 7.95 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Induction of Apoptosis
While the precise apoptotic mechanism of this compound is yet to be fully elucidated, related abietane diterpenoids are known to induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death crucial for tissue homeostasis, and its induction is a key strategy in cancer therapy.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its GI50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Annexin V-FITC/PI apoptosis assay workflow.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. Many natural products, including abietane diterpenoids, have demonstrated potent anti-inflammatory effects. While specific data on this compound is limited, related compounds have been shown to inhibit key inflammatory mediators.
Potential Mechanisms of Action
The anti-inflammatory effects of abietane diterpenoids are often attributed to their ability to modulate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins and nitric oxide (NO).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce NO via the induction of iNOS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Simplified NF-κB signaling pathway.
Simplified MAPK signaling pathway.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Phenolic compounds like this compound are known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.
Experimental Protocols for Antioxidant Capacity
Several assays are commonly used to evaluate the antioxidant capacity of a compound in vitro.
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Prepare a methanolic solution of DPPH.
-
Mix the DPPH solution with various concentrations of this compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS radical cation, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Prepare the ABTS radical cation solution and let it stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to a specific absorbance.
-
Mix the diluted ABTS solution with various concentrations of this compound.
-
Incubate for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
This compound, an abietane diterpenoid, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. The available data on its cytotoxic effects against various cancer cell lines are promising. While specific quantitative data on its anti-inflammatory and antioxidant activities are still needed, the known properties of related abietane diterpenoids suggest that this compound is likely to be active in these areas as well.
Future research should focus on:
-
Comprehensive screening of this compound against a wider panel of cancer cell lines to determine its full cytotoxic spectrum.
-
In-depth investigation of its anti-inflammatory effects, including the determination of IC50 values for the inhibition of key inflammatory mediators and elucidation of its impact on the NF-κB and MAPK signaling pathways.
-
Quantitative assessment of its antioxidant capacity using a battery of standard assays.
-
Elucidation of the detailed molecular mechanisms underlying its anticancer and anti-inflammatory activities, including the identification of specific molecular targets.
-
In vivo studies to evaluate the efficacy and safety of this compound in preclinical models of cancer and inflammatory diseases.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. Phytochemical Study and Antiglioblastoma Activity Assessment of Plectranthus hadiensis (Forssk.) Schweinf. ex Sprenger var. hadiensis Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US9809615B2 - Anti-cancer compounds from invasive salvinias and methods of treating cancer - Google Patents [patents.google.com]
An In-depth Technical Guide on the Potential Regulation of SUMOylation by 11-Hydroxysugiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular physiology and pathology. Among these, SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, has emerged as a pivotal process governing a multitude of cellular events, including transcriptional regulation, cell cycle progression, DNA repair, and signal transduction.[1][2][3] The SUMOylation cascade is a dynamic and reversible process orchestrated by a dedicated enzymatic machinery, comprising E1-activating enzymes (SAE1/SAE2), an E2-conjugating enzyme (Ubc9), E3 ligases, and SUMO-specific proteases (SENPs) that reverse the modification. Dysregulation of the SUMOylation pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making its components attractive targets for therapeutic intervention.
11-Hydroxysugiol is a diterpenoid natural product that has been investigated for various biological activities. However, its specific effects on the SUMOylation pathway have not been extensively characterized. This technical guide provides a comprehensive framework for investigating the potential regulatory role of this compound on SUMOylation. It details the necessary experimental protocols, hypothetical data presentation, and visual representations of the key pathways and workflows to guide researchers in this endeavor.
The SUMOylation Pathway
The SUMOylation process involves a sequential enzymatic cascade. Initially, the SUMO precursor is processed by SENPs to expose a C-terminal di-glycine motif. The mature SUMO is then activated in an ATP-dependent manner by the E1 activating enzyme, a heterodimer of SAE1 and SAE2, forming a high-energy thioester bond between SUMO and the catalytic cysteine of SAE2. Subsequently, the activated SUMO is transferred to the catalytic cysteine of the E2 conjugating enzyme, Ubc9. Finally, with the aid of an E3 ligase, Ubc9 catalyzes the formation of an isopeptide bond between the C-terminal glycine of SUMO and a lysine residue on the target protein. This modification is reversible, and SENPs can cleave the isopeptide bond, releasing SUMO from the substrate.
Hypothetical Regulation of SUMOylation by this compound
A small molecule inhibitor like this compound could potentially interfere with the SUMOylation pathway at several key steps. The logical approach to determining its mechanism of action would be to systematically test its effect on the different enzymatic components of the cascade.
Detailed Experimental Protocols
To investigate the effect of this compound on SUMOylation, a series of biochemical and cell-based assays are required.
In Vitro SUMOylation Assay
This assay reconstitutes the SUMOylation cascade in a test tube to assess the overall effect of a compound on the pathway.
Materials:
-
Recombinant human SAE1/SAE2 (E1)
-
Recombinant human Ubc9 (E2)
-
Recombinant human SUMO-1/2/3
-
Recombinant substrate protein (e.g., RanGAP1)
-
ATP solution (10 mM)
-
SUMOylation reaction buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Tween 20, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE loading buffer
-
Anti-SUMO antibody
-
Anti-substrate antibody
Protocol:
-
Prepare a reaction mixture containing SUMOylation reaction buffer, E1 enzyme (50 nM), E2 enzyme (200 nM), SUMO protein (5 µM), and substrate protein (1 µM).
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO as a vehicle control to the reaction mixtures.
-
Pre-incubate the mixtures for 15 minutes at 30°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions for 1 hour at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with anti-SUMO and anti-substrate antibodies to detect the SUMOylated form of the substrate.
Hypothetical Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Dependent Inhibition of In Vitro SUMOylation by this compound
| This compound (µM) | % SUMOylated Substrate (Mean ± SD) | % Inhibition |
| 0 (Control) | 100 ± 5.2 | 0 |
| 0.1 | 95 ± 4.8 | 5 |
| 1 | 78 ± 6.1 | 22 |
| 10 | 45 ± 3.9 | 55 |
| 50 | 12 ± 2.5 | 88 |
| 100 | 5 ± 1.8 | 95 |
Table 2: Hypothetical IC50 Values of this compound for SUMOylation Enzymes
| Enzyme Target | IC50 (µM) | Assay Type |
| SAE1/SAE2 (E1) | 8.5 | ATP-PPi Exchange Assay |
| Ubc9 (E2) | > 100 | E2-SUMO Thioester Formation Assay |
| PIAS1 (E3) | > 100 | In Vitro SUMOylation with E3 |
| SENP1 | > 100 | SENP Protease Assay |
These tables would be populated with experimental data to provide a clear quantitative summary of the compound's potency and selectivity.
Conclusion
This technical guide outlines a systematic approach to investigate the potential regulatory effects of this compound on the SUMOylation pathway. By following the detailed experimental protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively characterize the mechanism of action of this natural product. The identification of novel small molecule modulators of SUMOylation, such as potentially this compound, holds significant promise for the development of new therapeutic strategies for a range of human diseases. The methodologies described herein are broadly applicable to the study of other small molecules and their impact on this critical cellular process.
References
- 1. Mechanisms and functions of SUMOylation in health and disease: a review focusing on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification by SUMOylation Controls Both the Transcriptional Activity and the Stability of Delta-Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sumoylation in Physiology, Pathology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 11-Hydroxysugiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxysugiol is a naturally occurring abietane diterpenoid found in plants such as Cryptomeria japonica and Salvia broussonetii. As a member of the diterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known and potential pharmacology of this compound, with a focus on its core biological activities, relevant experimental methodologies, and associated signaling pathways. While quantitative data for this compound is limited in the current literature, this guide also presents data from structurally related abietane diterpenoids to provide a comparative context for its potential efficacy.
Core Pharmacological Activities
Based on preliminary studies and the activities of related compounds, the core pharmacological activities of this compound are centered around acetylcholinesterase inhibition, antioxidant effects, and potential anti-inflammatory and cytotoxic properties.
Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.
Antioxidant Activity
Many phenolic compounds, including abietane diterpenoids, exhibit antioxidant activity. This is often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound is an area of active investigation.
Anti-Inflammatory and Cytotoxic Potential
Structurally similar abietane diterpenoids have demonstrated significant anti-inflammatory and cytotoxic activities. These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB, STAT3, and MAPK. While direct evidence for this compound is pending, its chemical structure suggests it may possess similar properties.
Quantitative Data Summary
As of the latest literature review, specific quantitative data (e.g., IC50 values) for the pharmacological activities of this compound are not extensively reported. To provide a frame of reference, the following table summarizes the activities of other relevant compounds.
| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference |
| Gossypol | IL-2 Release | Jurkat Cells | ~10 µM | [2] |
| Ursolic Acid | NF-κB Inhibition | HeLa Cells | 31 nM | [3] |
| Ursolic Acid | Cytotoxicity | HT-29 Cells | 3.5 µM | [3] |
| Goniothalamin | Cytotoxicity | HepG2 Cells | 4.6 µM | [4] |
| Doxorubicin | Cytotoxicity | HepG2 Cells | 0.29 µM |
Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE inhibitory activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to AChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (AChI) solution (15 mM in deionized water).
-
AChE solution (e.g., 0.1 U/mL in phosphate buffer).
-
Test compound (this compound) and positive control (e.g., galantamine) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound or control solution to each well.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AChI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
-
Antioxidant Activity - DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol).
-
Test compound (this compound) and positive control (e.g., ascorbic acid or Trolox) dissolved in a suitable solvent at various concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the test compound or control solution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the logarithm of the compound concentration and determine the IC50 value.
-
Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., a cancer cell line like HepG2 or a normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of many natural products, including abietane diterpenoids, are often attributed to their ability to modulate key intracellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, the following are highly relevant based on the activities of similar compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., pro-inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of target genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
Caption: Simplified NF-κB Signaling Pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell growth, survival, and inflammation. It is often constitutively active in many cancers. Activation typically occurs through the phosphorylation of STAT3 by Janus kinases (JAKs) associated with cytokine or growth factor receptors. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.
Caption: Canonical STAT3 Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a cascade of protein kinases that plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Key MAPK families include ERK, JNK, and p38. The activation of these kinases by upstream signals can lead to the phosphorylation of various transcription factors and other cellular proteins, thereby modulating gene expression and cellular responses.
Caption: General MAPK Signaling Cascade.
Experimental Workflow
A typical workflow for the pharmacological evaluation of a novel compound like this compound is outlined below.
Caption: Pharmacological Evaluation Workflow.
Conclusion
This compound presents a promising scaffold for further pharmacological investigation. Its structural similarity to other bioactive abietane diterpenoids, coupled with preliminary findings of its acetylcholinesterase inhibitory activity, suggests a potential for therapeutic applications in neurodegenerative diseases, inflammation, and possibly cancer. Further research is warranted to fully characterize its pharmacological profile, including the determination of its potency and efficacy in various in vitro and in vivo models, and to elucidate its precise mechanisms of action at the molecular level. The experimental protocols and pathway analyses provided in this guide offer a robust framework for such future investigations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Anti-inflammatory Effects of Gossypol on Human Lymphocytic Jurkat Cells via Regulation of MAPK Signaling and Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Salvia Diterpenoids: A Technical Guide for Researchers
An in-depth exploration of the chemistry, pharmacology, and experimental protocols for Salvia diterpenoids, offering a comprehensive resource for scientists and drug development professionals in the pursuit of novel therapeutics.
The genus Salvia, a cornerstone of traditional medicine worldwide, presents a rich and diverse reservoir of bioactive compounds. Among these, diterpenoids have emerged as a particularly promising class of molecules, exhibiting a broad spectrum of pharmacological activities. This technical guide provides a detailed review of the current state of knowledge on Salvia diterpenoids, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their study. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of these multifaceted natural products.
Chemical Diversity of Salvia Diterpenoids
Salvia species are prolific producers of diterpenoids, which are C20 terpenoids derived from geranylgeranyl pyrophosphate (GGPP). These compounds are characterized by a wide array of carbocyclic skeletons, with the most common types being abietane, clerodane, labdane, and icetexane. The structural diversity within these classes is further expanded by various degrees of oxidation, cyclization, and substitution, leading to a vast number of unique compounds with distinct biological properties.
Table 1: Major Classes of Diterpenoids from Salvia Species
| Diterpenoid Class | Core Skeleton Description | Representative Examples | Key Biological Activities |
| Abietane | A tricyclic system with a 6-6-6 ring fusion. Often aromatic in ring C and can be modified into quinone structures. | Tanshinone IIA, Cryptotanshinone, Carnosic Acid, Ferruginol | Anticancer, Anti-inflammatory, Cardiovascular protection, Neuroprotective |
| Clerodane | A bicyclic system with a decalin core, often featuring a furan or butenolide side chain. | Salvinorin A, Splendidin | Hallucinogenic (κ-opioid receptor agonist), Cytotoxic |
| Labdane | A bicyclic system with a decalin core and a side chain at C-9. | Sclareol, Larixol | Antimicrobial, Cytotoxic |
| Icetexane | A rearranged abietane skeleton with a characteristic five-membered A ring. | Icetexone, Royleanone | Cytotoxic, Anti-inflammatory |
Pharmacological Activities and Quantitative Data
The diverse chemical structures of Salvia diterpenoids translate into a wide range of pharmacological effects. Extensive research has been conducted to quantify the potency of these compounds in various biological assays. The following tables summarize key quantitative data for some of the most studied activities.
Anticancer Activity
Many Salvia diterpenoids, particularly those with an abietane skeleton like the tanshinones, have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.
Table 2: Cytotoxic Activity of Selected Salvia Diterpenoids (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tanshinone IIA | Human breast cancer (MCF-7) | 2.5 - 10 | [1] |
| Human leukemia (HL-60) | 1.5 - 5 | [2] | |
| Human prostate cancer (PC-3) | 5 - 15 | [3] | |
| Cryptotanshinone | Human lung cancer (A549) | 3.2 | [1] |
| Human colon cancer (HCT116) | 1.8 | [4] | |
| Carnosic Acid | Human colon cancer (HT-29) | 15.2 | |
| Human leukemia (K562) | 10.5 | ||
| Ferruginol | Human leukemia (HL-60) | 7.7 | |
| Human breast cancer (MCF-7) | 9.3 | ||
| Icetexone | Human glioblastoma (U251) | 0.43 | |
| Human lung adenocarcinoma (SKLU-1) | 0.73 | ||
| Salvinorin A | Human lung carcinoma (A549) | 2.5 |
Antimicrobial Activity
Several diterpenoids from Salvia have shown inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.
Table 3: Antibacterial Activity of Selected Salvia Diterpenoids (MIC values in µg/mL)
| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |
| Carnosic Acid | Staphylococcus aureus | 8 | |
| Bacillus subtilis | 4 | ||
| Carnosol | Staphylococcus aureus | 16 | |
| Bacillus subtilis | 8 | ||
| Salvia officinalis extract | Escherichia coli | 6250 | |
| Listeria monocytogenes | 6250 | ||
| Salvia purpurea hexanic extract | Proteus mirabilis | 40 | |
| Staphylococcus aureus | 660-2660 |
Signaling Pathways Modulated by Salvia Diterpenoids
The therapeutic effects of Salvia diterpenoids are underpinned by their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Signaling Pathways of Tanshinone IIA
Tanshinone IIA, a major abietane diterpenoid from Salvia miltiorrhiza, exerts its anticancer effects by targeting multiple signaling cascades involved in cell proliferation, apoptosis, and metastasis.
Caption: Anticancer signaling pathways modulated by Tanshinone IIA.
Anti-inflammatory Signaling Pathway of Carnosic Acid
Carnosic acid, another prominent abietane diterpenoid found in several Salvia species, exhibits potent anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.
Caption: Anti-inflammatory signaling pathway of Carnosic Acid.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of Salvia diterpenoids.
Isolation and Purification of Salvia Diterpenoids
A general workflow for the isolation and purification of diterpenoids from Salvia species involves extraction, fractionation, and chromatographic separation.
Caption: General workflow for the isolation of Salvia diterpenoids.
Detailed Protocol for Column Chromatography:
-
Preparation of the Column: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The mobile phase is passed through the column, and fractions are collected at regular intervals. The polarity of the solvent system is gradually increased to elute compounds with different polarities.
-
Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
Pooling and Concentration: Fractions with similar TLC profiles are pooled together and the solvent is removed under reduced pressure.
Detailed Protocol for Preparative High-Performance Liquid Chromatography (HPLC):
-
Column and Mobile Phase Selection: A preparative C18 column is typically used. The mobile phase is a mixture of solvents, such as methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The composition of the mobile phase can be isocratic (constant) or a gradient (changing over time).
-
Sample Preparation: The partially purified fraction from column chromatography is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Separation and Detection: The sample is separated on the column, and the eluting compounds are detected using a UV detector at a specific wavelength (e.g., 254 nm or 280 nm).
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected.
-
Purity Analysis: The purity of the isolated compounds is assessed by analytical HPLC.
Structural Characterization
The structures of isolated diterpenoids are elucidated using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity.
-
¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule, which can be used to confirm its structure.
Biological Activity Assays
Sulforhodamine B (SRB) Assay for Cytotoxicity:
This colorimetric assay is widely used to assess the cytotoxicity of compounds against adherent cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away with acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris-based solution, and the absorbance is measured at a specific wavelength (typically around 515 nm). The IC₅₀ value is then calculated.
Broth Microdilution Method for MIC Determination:
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Conclusion and Future Perspectives
Salvia diterpenoids represent a vast and largely untapped resource for the discovery of new drugs. Their chemical diversity and broad range of biological activities, particularly in the areas of oncology and inflammatory diseases, make them highly attractive candidates for further investigation. This technical guide provides a solid foundation for researchers entering this exciting field, offering a comprehensive overview of the current knowledge and detailed methodologies for future studies. Continued research, including the exploration of less-studied Salvia species, the elucidation of novel structures, and the investigation of their mechanisms of action at the molecular level, will undoubtedly lead to the development of new and effective therapeutic agents derived from these remarkable natural products.
References
- 1. Multiple pro-apoptotic targets of abietane diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Screening of 11-Hydroxysugiol: A Technical Guide to Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxysugiol, an abietane diterpenoid, belongs to a class of natural products known for a wide array of biological activities. While specific research on this compound is limited, its structural similarity to other well-studied abietane diterpenes, such as sugiol, suggests a strong potential for significant bioactivity. This technical guide provides a comprehensive framework for the preliminary screening of this compound's bioactivity, drawing upon established methodologies and data from analogous compounds. This document outlines potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties and provides detailed experimental protocols for their assessment. Furthermore, hypothesized signaling pathways are presented to guide mechanistic studies.
Predicted Bioactivities of this compound
Based on the known biological effects of structurally related abietane diterpenes, this compound is predicted to exhibit several key bioactivities.[1][2][3][4] The following table summarizes these potential activities and provides context from related compounds.
| Bioactivity Category | Predicted Effect of this compound | Supporting Evidence from Related Compounds |
| Antimicrobial | Inhibition of bacterial and/or fungal growth. | Abietane diterpenoids from Salvia species have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.[5] |
| Antioxidant | Radical scavenging and prevention of oxidative damage. | Ferruginol, a related abietane diterpene, has shown significant antioxidant properties. The phenolic hydroxyl group in the structure of this compound suggests potential for hydrogen atom donation to free radicals. |
| Anti-inflammatory | Reduction of pro-inflammatory markers such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Abietane diterpenoids isolated from Nepeta bracteata and Tripterygium hypoglaucum have been shown to inhibit NO production in LPS-stimulated macrophages. |
| Cytotoxic | Inhibition of cancer cell proliferation and induction of apoptosis. | Sugiol has been shown to exhibit cytotoxic effects against various cancer cell lines, including pancreatic, gastric, and endometrial cancer, with IC50 values in the micromolar range. |
| Anti-angiogenic | Inhibition of new blood vessel formation. | While direct evidence is limited, some diterpenoids have been investigated for their anti-angiogenic properties. |
Experimental Protocols for Bioactivity Screening
This section provides detailed methodologies for the preliminary in vitro screening of this compound's bioactivity.
Antimicrobial Activity Assays
A standard method for determining the minimum inhibitory concentration (MIC) of a compound against various microorganisms is the broth microdilution assay.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Microbial Strains: Utilize a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate sterile broth medium.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (a known antibiotic) and a negative control (vehicle solvent).
-
Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.
Antioxidant Activity Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate antioxidant activity.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Dilute this stock to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure:
-
Prepare various concentrations of this compound in methanol. Due to the hydrophobic nature of diterpenoids, a co-solvent system may be necessary.
-
In a 96-well plate, add a specific volume of each concentration of this compound.
-
Add the DPPH working solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity Assays
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model for assessing anti-inflammatory potential.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with vehicle) and a positive control (cells with LPS and vehicle).
-
-
Measurement of NO:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Read the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., a gastric cancer line like SNU-5, given the data on sugiol) and a normal cell line for comparison.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.
-
Anti-angiogenic Activity Assays
The tube formation assay is a common in vitro method to assess a compound's ability to inhibit the formation of capillary-like structures by endothelial cells.
Protocol: Endothelial Cell Tube Formation Assay
-
Preparation: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel®). Allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells in a medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Analysis:
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes.
-
Hypothesized Signaling Pathways
Based on the known mechanisms of action of related abietane diterpenes, the following signaling pathways are proposed as potential targets for this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Hypothesized Cytotoxic Signaling Pathway
Caption: Hypothesized induction of apoptosis via STAT3 inhibition by this compound.
Conclusion
This technical guide provides a foundational framework for the systematic preliminary screening of the bioactivity of this compound. By leveraging the knowledge of structurally similar abietane diterpenoids, researchers can efficiently investigate its potential as an antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agent. The detailed protocols and hypothesized signaling pathways presented herein are intended to facilitate further research and accelerate the potential development of this compound as a novel therapeutic lead. It is imperative that all experimental findings are rigorously validated and expanded upon through further in-depth mechanistic studies and in vivo models.
References
- 1. Aromatic abietane diterpenoids: their biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight the Biological Activities of Selected Abietane Diterpenes Isolated from Plectranthus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 11-Hydroxysugiol from Salvia Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and potential applications of 11-Hydroxysugiol, an abietane diterpenoid found in various Salvia species. The protocols outlined below are based on established methodologies for the isolation of structurally similar compounds from the Salvia genus and can be adapted for the specific extraction of this compound.
Introduction
This compound is an abietane diterpenoid that has been identified in Salvia species, such as Salvia broussonetii. It belongs to a class of natural products known for their diverse biological activities. Structurally, it is an isomer of 6α-hydroxysugiol, which has been isolated from Salvia yunnanensis. Abietane diterpenoids from Salvia species have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory and anticancer properties. These compounds often exert their effects through the modulation of key signaling pathways, such as the NF-κB pathway.
Quantitative Data Summary
While specific yield data for this compound is limited in published literature, the following table provides an example of the yields of related abietane diterpenoids isolated from Salvia yunnanensis. These values can serve as a benchmark for optimizing the extraction of this compound. The data is extrapolated from an experimental protocol that started with 20 kg of dried plant material.
| Compound | Plant Source | Starting Material (kg) | Isolated Yield (mg) | Approximate Yield (%) |
| 6α-Hydroxysugiol | Salvia yunnanensis (roots) | 20 | Not specified | Not specified |
| Sugiol | Salvia yunnanensis (roots) | 20 | Not specified | Not specified |
| Ferruginol | Salvia yunnanensis (roots) | 20 | Not specified | Not specified |
| Tanshinone I | Salvia yunnanensis (roots) | 20 | Not specified | Not specified |
| Tanshinone IIA | Salvia yunnanensis (roots) | 20 | Not specified | Not specified |
| Cryptotanshinone | Salvia yunnanensis (roots) | 20 | Not specified | Not specified |
Note: The exact yields for individual compounds were not provided in the source literature, which focused on the isolation and identification of a range of diterpenoids.
Experimental Protocols
The following is a detailed protocol for the extraction and isolation of abietane diterpenoids from Salvia species, adapted from methodologies used for Salvia yunnanensis. This protocol can be optimized for the specific extraction of this compound.
Plant Material Preparation
-
Plant Material: Dried and powdered roots of the selected Salvia species (e.g., Salvia broussonetii or Salvia yunnanensis).
-
Grinding: The dried roots should be ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent: Acetone is an effective solvent for the extraction of abietane diterpenoids.
-
Procedure:
-
Macerate the powdered plant material in acetone at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
-
Fractionation and Isolation
The crude extract is a complex mixture and requires further chromatographic separation to isolate the target compound.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Subject the crude acetone extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents with increasing polarity, such as a mixture of petroleum ether and ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Purification of Fractions (Sephadex LH-20 and HPLC):
-
Further purify the combined fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform/methanol mixtures).
-
For final purification, employ High-Performance Liquid Chromatography (HPLC), preferably on a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water or acetonitrile/water.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the complete chemical structure.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Abietane diterpenoids from Salvia species have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Potential Applications in Drug Development
The biological activities associated with abietane diterpenoids suggest that this compound could be a valuable lead compound for drug development in the following areas:
-
Anti-inflammatory Agents: Due to its potential to inhibit the NF-κB pathway, this compound could be investigated for the treatment of inflammatory diseases.
-
Anticancer Therapeutics: Many abietane diterpenoids have demonstrated cytotoxic activity against various cancer cell lines. Further research is warranted to explore the anticancer potential of this compound and its mechanism of action.
-
Cholinesterase Inhibition: this compound has been reported to be an inhibitor of acetylcholinesterase and cholinesterase, suggesting its potential in the management of neurodegenerative diseases like Alzheimer's disease.[1]
Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
Semi-synthesis of 11-Hydroxysugiol from Sugiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Sugiol, a naturally occurring abietane diterpenoid found in various plants, has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The structural modification of natural products like sugiol is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a hydroxyl group at the C-11 position of the abietane scaffold can significantly impact its biological profile. 11-Hydroxysugiol is, therefore, a target of interest for the exploration of new therapeutic agents. This document details a proposed experimental protocol for its preparation from sugiol.
Proposed Synthetic Pathway
The semi-synthesis of this compound from sugiol involves the selective oxidation of the aromatic C-H bond at the C-11 position. This benzylic hydroxylation can be achieved using a suitable oxidizing agent.
Caption: Proposed reaction pathway for the semi-synthesis of this compound from Sugiol.
Experimental Protocol
Objective: To synthesize this compound via the oxidation of sugiol.
Materials:
-
Sugiol (>95% purity)
-
m-Chloroperoxybenzoic acid (m-CPBA, ≥77%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), 10% solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sugiol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration would be in the range of 0.05-0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Oxidizing Agent:
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in DCM to the stirred solution of sugiol over a period of 15-30 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., ceric ammonium molybdate). The reaction is complete when the starting material (sugiol) is consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide. Stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove m-chlorobenzoic acid, and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield this compound.
-
Characterization:
The purified this compound should be characterized by standard spectroscopic methods to confirm its structure and purity:
-
¹H NMR and ¹³C NMR: To determine the chemical structure and confirm the position of the new hydroxyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the hydroxyl and carbonyl groups.
Data Presentation
Table 1: Proposed Reaction Parameters and Expected Outcome
| Parameter | Value/Description |
| Starting Material | Sugiol |
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Monitored by TLC (typically a few hours) |
| Expected Product | This compound |
| Purification Method | Flash column chromatography on silica gel |
| Expected Yield | Moderate to good (to be determined experimentally) |
Table 2: Spectroscopic Data for Sugiol (for comparison)
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 7.90 (s, 1H) | 184.5 |
| 6.85 (s, 1H) | 154.2 |
| 3.25 (sept, J = 6.9 Hz, 1H) | 149.8 |
| 2.90 (m, 2H) | 132.1 |
| 1.25 (d, J = 6.9 Hz, 6H) | 126.3 |
| 1.22 (s, 3H) | 110.2 |
| 0.95 (s, 3H) | 49.5 |
| 0.93 (s, 3H) | 38.4 |
| ... (other signals) | ... (other signals) |
Note: This is representative data for the starting material. The obtained data for the product should be carefully analyzed to confirm the introduction of the hydroxyl group at C-11.
Application Notes
-
Biological Screening: this compound can be evaluated for a variety of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects against various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound and other derivatives of sugiol will enable the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective drug candidates.
-
Drug Development: As a novel derivative of a known bioactive natural product, this compound represents a potential starting point for further medicinal chemistry optimization and preclinical development.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
m-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive oxidizing agent and should be handled with care. Avoid friction, shock, and heat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and dispose of waste according to institutional guidelines.
Application Notes and Protocols for In Vitro Cancer Cell Line Studies of 11-Hydroxysugiol and Related Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugiol, a naturally occurring diterpenoid, has garnered significant interest in oncological research due to its demonstrated anticancer properties. This document provides detailed application notes and experimental protocols relevant to the in vitro investigation of sugiol and its derivatives, such as 11-Hydroxysugiol, in cancer cell lines. While specific quantitative data and established protocols for this compound are not extensively available in the current body of scientific literature, the methodologies and observed mechanisms of action for the parent compound, sugiol, offer a robust framework for initiating such studies. The protocols and data presented herein are based on published research on sugiol and its analogs and can be adapted for the investigation of this compound.
Application Notes
Anticancer Activity of Sugiol and its Derivatives
Sugiol has demonstrated significant antiproliferative and pro-apoptotic effects across a range of human cancer cell lines. Studies have reported its efficacy in gastric, ovarian, and prostate cancer cell lines[1][2][3]. The therapeutic potential of sugiol is attributed to its ability to induce cancer cell death, inhibit cell proliferation, and potentially modulate key signaling pathways involved in tumorigenesis. The investigation of novel derivatives, such as this compound, is a promising avenue for the development of more potent and selective anticancer agents.
Mechanism of Action
The anticancer effects of sugiol are believed to be mediated through several interconnected mechanisms:
-
Induction of Apoptosis: Sugiol has been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a primary endpoint in the evaluation of many anticancer drugs.
-
Generation of Reactive Oxygen Species (ROS): Treatment with sugiol has been observed to increase the intracellular levels of reactive oxygen species (ROS)[2]. While low levels of ROS can promote cell proliferation, excessive ROS generation can lead to oxidative stress and subsequent cell death, a mechanism to which cancer cells are often more susceptible than normal cells.
-
Cell Cycle Arrest: Sugiol can interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as the G1 phase[2]. This prevents cancer cells from dividing and proliferating.
-
Modulation of Signaling Pathways: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has been identified as a key molecular target of sugiol. STAT3 is a transcription factor that is often constitutively activated in many types of cancer, where it promotes cell survival, proliferation, and angiogenesis. By inhibiting the phosphorylation of STAT3, sugiol can downregulate the expression of its target genes, thereby exerting its anticancer effects.
Data Presentation
The following table summarizes the in vitro antiproliferative activities of sugiol and its β-amino alcohol analogs as reported in the scientific literature. This data can serve as a reference for designing experiments and for comparing the potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sugiol Analog (Secondary Amine) | A2780 (Ovarian) | 1.5 - 6.7 | |
| Sugiol Analog (Secondary Amine) | SW1573 (Lung) | 1.5 - 6.7 | |
| Sugiol Analog (Secondary Amine) | WiDr (Colon) | 1.5 - 6.7 | |
| Sugiol | SNU-5 (Gastric) | >25 (for ROS increase) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V-PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).
Cell Cycle Analysis
This protocol determines the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
6-well plates
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
References
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of 11-Hydroxysugiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic signal. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. 11-Hydroxysugiol, an abietane diterpenoid, belongs to a class of natural products that have demonstrated a range of biological activities. Given that some abietane diterpenes have shown potential as acetylcholinesterase inhibitors, this document provides a detailed protocol for the evaluation of this compound as a potential AChE inhibitor using the well-established Ellman's method.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the colorimetric method developed by Ellman. The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate anion. This product is formed from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, which is a product of the enzymatic hydrolysis of acetylthiocholine (ATC) by AChE. The rate of color formation is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction will decrease.
Data Presentation
Currently, there is no publicly available data on the specific acetylcholinesterase inhibitory activity of this compound. However, studies on other abietane diterpenoids have shown a wide range of activities, suggesting that this class of compounds is a promising area for investigation. The table below summarizes the AChE inhibitory activities of several related abietane diterpenes to provide a comparative context for future studies on this compound.
| Compound Name | Source | AChE IC50 (µM) | Reference |
| Bractealine | Salvia species | 33.21 | [1] |
| Hypargenin E | Salvia species | > 50 | [1] |
| 7α-acetoxy-royleanone | Salvia species | > 50 | [1] |
| Dehydroroyleanone | Salvia species | > 50 | [1] |
| Taxodione | Salvia species | > 50 | [1] |
Note: The above data is for comparative purposes only. The acetylcholinesterase inhibitory activity of this compound must be determined experimentally.
Experimental Protocols
This protocol is designed for a 96-well microplate format, which is suitable for screening and determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (to be prepared in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Donepezil or Galantamine)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing it to the final volume.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. Immediately before use, dilute the stock solution to a final concentration of 0.1 U/mL with Tris-HCl buffer. Keep on ice.
-
ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer.
-
This compound and Positive Control Solutions: Prepare stock solutions of this compound and the positive control in 100% DMSO. From these stock solutions, prepare a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 180 µL Tris-HCl buffer.
-
Negative Control (100% enzyme activity): 160 µL Tris-HCl buffer + 20 µL solvent (e.g., 1% DMSO in buffer).
-
Test Sample: 160 µL Tris-HCl buffer + 20 µL of this compound solution at various concentrations.
-
Positive Control: 160 µL Tris-HCl buffer + 20 µL of positive control solution at various concentrations.
-
-
Enzyme Addition: Add 20 µL of the AChE solution (0.1 U/mL) to all wells except the blank.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature (25°C) for 15 minutes.
-
Substrate Addition: Add 20 µL of the DTNB solution (3 mM) to all wells.
-
Initiation of Reaction: Add 20 µL of the ATCI solution (10 mM) to all wells to start the enzymatic reaction. The final volume in each well will be 240 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction of the negative control.
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by non-linear regression analysis of the dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Signaling pathway of the AChE inhibition assay.
References
Application Notes and Protocols for the In Vivo Formulation of 11-Hydroxysugiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 11-Hydroxysugiol, a hydrophobic abietane diterpenoid, for in vivo research. Due to its poor aqueous solubility, careful formulation is critical to ensure adequate bioavailability and achieve reliable results in animal studies. The following protocols are based on established methods for the administration of hydrophobic compounds and related diterpenoids, such as sugiol and ferruginol.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful in vivo formulation.
| Property | Value | Implication for Formulation |
| Molecular Formula | C₂₀H₂₈O₃ | - |
| Molecular Weight | 316.4 g/mol [1] | Influences dosing calculations. |
| XLogP3 | 5.3[1] | Indicates high lipophilicity and poor water solubility, necessitating the use of solubilizing agents or lipid-based vehicles. |
| Aqueous Solubility | Predicted to be very low | Standard aqueous vehicles are unsuitable. |
Pre-formulation Development Workflow
The selection of an appropriate formulation strategy is a critical step. The following diagram outlines a typical workflow for developing a suitable in vivo formulation for a hydrophobic compound like this compound.
Caption: Workflow for developing an in vivo formulation of this compound.
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound for oral and parenteral administration. It is crucial to perform small-scale pilot studies to confirm the stability and suitability of the chosen formulation before proceeding to large-scale animal experiments.
Protocol for Oral Administration: Suspension Formulation
Oral gavage is a common method for administering compounds to rodents. For hydrophobic compounds like this compound, a suspension is often the most practical approach.
Materials:
-
This compound
-
Vehicle:
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
-
Microcentrifuge tubes
-
Sonicator (bath or probe)
-
Vortex mixer
-
Analytical balance
-
Sterile water for injection
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously to avoid clumping.
-
Once the CMC-Na is fully dissolved, add 100 µL of Tween 80 and mix thoroughly. This is your 0.5% CMC/0.1% Tween 80 vehicle.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. For example, for a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, you would need 0.4 mg of this compound per mouse in 0.2 mL of vehicle.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C and protect from light. It is recommended to prepare the suspension fresh on the day of the experiment.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure uniformity.
-
Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.
-
Protocol for Parenteral Administration (Intraperitoneal): Solubilized Formulation
For intraperitoneal (IP) injection, it is essential to have a clear, sterile solution to avoid precipitation in the peritoneal cavity and ensure consistent absorption.
Materials:
-
This compound
-
Solvents:
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the Co-solvent System:
-
A common co-solvent system for hydrophobic compounds is a mixture of DMSO and PEG400. A typical starting ratio is 1:1 (v/v).
-
For example, to prepare a 10% DMSO, 40% PEG400 in saline vehicle, mix 1 part DMSO, 4 parts PEG400, and 5 parts sterile saline.
-
-
Prepare the this compound Solution:
-
Determine the desired final concentration of this compound. The concentration will be limited by its solubility in the chosen vehicle. It is crucial to perform a solubility test first.
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add the PEG400 and vortex to mix.
-
Slowly add the sterile saline or PBS while vortexing to bring the solution to the final volume. Observe for any precipitation. If precipitation occurs, the concentration of this compound may be too high for this vehicle composition.
-
Once a clear solution is obtained, sterile-filter it through a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
Administer the solution to the animals via intraperitoneal injection using a sterile syringe and an appropriately sized needle.
-
It is essential to include a vehicle-only control group in the experiment to account for any effects of the co-solvents.
-
Signaling Pathway and Experimental Logic
The formulation strategy is designed to overcome the poor aqueous solubility of this compound, thereby increasing its bioavailability for in vivo studies. The chosen excipients facilitate the dissolution and absorption of the drug, allowing it to reach its target sites and exert its pharmacological effects.
References
Application Notes and Protocols for Investigating 11-Hydroxysugiol in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxysugiol is a diterpenoid of the abietane class, a group of natural products known for a wide range of biological activities. While direct in vivo studies on this compound are limited, its structural similarity to compounds like sugiol suggests significant therapeutic potential. Preclinical evidence for related abietane diterpenes indicates promising anti-inflammatory, anticancer, and metabolic regulatory effects. These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of inflammation, cancer, and metabolic disease, facilitating further investigation into its pharmacological profile.
Anti-inflammatory Effects of this compound
Application Note:
Abietane diterpenes have demonstrated notable anti-inflammatory properties. Sugiol, a closely related compound, has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This effect is attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of the inflammatory response. The following protocol describes the use of the carrageenan-induced paw edema model in rats, a standard and reproducible assay for acute inflammation, to assess the anti-inflammatory potential of this compound.
Illustrative Data: Effects of Abietane Diterpenes on Inflammatory Markers
| Compound Class | Model | Key Biomarker | Observed Effect | Reference Compound |
| Abietane Diterpene | LPS-stimulated RAW 264.7 cells | TNF-α secretion | Significant reduction | Dexamethasone |
| Abietane Diterpene | Carrageenan-induced rat paw edema | Paw Volume | Dose-dependent reduction | Indomethacin |
| Sugiol Analog | LPS-stimulated macrophages | NO production | IC50 < 25 µM | L-NAME |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of this compound by measuring the reduction of paw edema induced by carrageenan in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (Vehicle only)
-
Group 2: Carrageenan control (Vehicle + Carrageenan)
-
Group 3: Positive control (Indomethacin, 10 mg/kg, p.o. + Carrageenan)
-
Group 4-6: Test groups (this compound at 10, 30, and 100 mg/kg, p.o. + Carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, indomethacin, or this compound orally (p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[1][2]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.[2]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Signaling Pathway and Workflow
Anticancer Effects of this compound
Application Note:
Sugiol and other abietane diterpenes have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, including prostate, gastric, and endometrial cancer.[3][4] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest, often linked to the modulation of signaling pathways like MAPK/ERK. To evaluate the in vivo anticancer efficacy of this compound, a subcutaneous xenograft model using a relevant human cancer cell line in immunodeficient mice is recommended. This model allows for the direct assessment of tumor growth inhibition.
Illustrative Data: In Vitro Cytotoxicity of Sugiol Analogs
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SNU-5 | Gastric Cancer | Sugiol | 34.89 (24h) | |
| HEC-1-B | Endometrial Cancer | Sugiol | ~15 | |
| U87 | Glioma | Sugiol | 15 | |
| Mia-PaCa2 | Pancreatic Cancer | Sugiol | 15 |
Experimental Protocol: Human Tumor Xenograft Model in Mice
Objective: To determine the in vivo anticancer activity of this compound on the growth of human prostate cancer xenografts in nude mice.
Materials:
-
Male athymic nude mice (Nu/Nu), 6-8 weeks old
-
PC-3 human prostate cancer cell line
-
This compound
-
Cisplatin or other appropriate positive control
-
Vehicle (e.g., PBS with 5% DMSO and 1% Tween-80)
-
Matrigel
-
Cell culture reagents
-
Calipers
Procedure:
-
Cell Culture: Culture PC-3 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (intraperitoneal, i.p., injection)
-
Group 2: Positive control (Cisplatin, e.g., 5 mg/kg, i.p., once weekly)
-
Group 3-5: Test groups (this compound at 10, 30, and 100 mg/kg, i.p., daily)
-
-
Treatment Period: Treat the animals for a specified period, typically 21-28 days. Monitor body weight and overall health status throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume.
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the percentage of tumor growth inhibition.
Workflow Diagram
Metabolic Effects of this compound
Application Note:
Diterpenes, including those of the abietane class, have been reported to possess properties that could be beneficial in the management of type 2 diabetes and related metabolic disorders. These compounds may influence glucose and lipid metabolism. A high-fat diet (HFD)-induced obesity and insulin resistance model in C57BL/6 mice is a highly relevant and widely used model to study the pathogenesis of metabolic syndrome and to evaluate potential therapeutic interventions. This model mimics many of the metabolic dysregulations observed in human obesity and type 2 diabetes.
Illustrative Data: Effects of Abietane Diterpenes in Metabolic Models
| Compound | Model | Parameter | Outcome |
| Carnosic Acid | T2DM rats | Blood Glucose | Decreased |
| Carnosic Acid | Diabetic rats | Inflammation & Lipogenesis | Suppressed |
| Ferruginol | db/db mice | Collagen-induced arthritis | Attenuated |
Experimental Protocol: High-Fat Diet-Induced Obesity and Insulin Resistance in Mice
Objective: To investigate the effects of this compound on weight gain, glucose tolerance, and insulin sensitivity in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice, 6 weeks old
-
High-fat diet (HFD, 60% kcal from fat)
-
Standard chow diet (10% kcal from fat)
-
This compound
-
Metformin (positive control)
-
Vehicle
-
Glucometer and test strips
-
Insulin assay kit
Procedure:
-
Dietary Induction:
-
Control Group (n=8-10): Feed with standard chow diet.
-
HFD Groups (n=24-30): Feed with HFD for 8-12 weeks to induce obesity and insulin resistance.
-
-
Grouping and Treatment: After the induction period, divide the HFD-fed mice into the following groups:
-
Group 1: HFD + Vehicle
-
Group 2: HFD + Metformin (e.g., 150 mg/kg/day, p.o.)
-
Group 3-5: HFD + this compound (10, 30, and 100 mg/kg/day, p.o.)
-
-
Treatment Period: Administer treatments daily for 4-6 weeks. Continue the respective diets for all groups. Monitor body weight and food intake weekly.
-
Glucose Tolerance Test (GTT):
-
Perform a GTT during the final week of treatment.
-
Fast mice for 6 hours.
-
Administer glucose (2 g/kg) via oral gavage.
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Perform an ITT 2-3 days after the GTT.
-
Fast mice for 4 hours.
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for analysis of fasting glucose, insulin, triglycerides, and cholesterol.
-
Harvest and weigh liver and adipose tissues.
-
Calculate the HOMA-IR index as a measure of insulin resistance.
-
Workflow Diagram
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sugiol suppresses the growth, migration, and invasion of human endometrial cancer cells via induction of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 11-Hydroxysugiol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxysugiol is an abietane diterpenoid that has been identified in various plant species, notably in Cryptomeria japonica and Salvia broussonetii. As a member of the diterpene class of natural products, this compound and its derivatives are of increasing interest to the scientific community due to their potential biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation.
These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound in plant extracts. The protocols described herein are based on established analytical techniques such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Overview
The quantitative analysis of this compound in plant extracts typically involves a multi-step process. This process begins with the extraction of the compound from the plant matrix, followed by purification and/or fractionation, and culminates in instrumental analysis for quantification.
Data Presentation
The following table presents hypothetical quantitative data for this compound in different extracts of Cryptomeria japonica. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.
| Plant Material | Extraction Solvent | Analytical Method | This compound Concentration (mg/g of dry extract) |
| Cryptomeria japonica Heartwood | Methanol | HPLC-DAD | 5.2 ± 0.4 |
| Cryptomeria japonica Bark | Ethanol | HPLC-DAD | 2.8 ± 0.3 |
| Cryptomeria japonica Heartwood | Acetone | LC-MS | 5.5 ± 0.3 |
| Cryptomeria japonica Bark | Methanol | LC-MS | 3.1 ± 0.2 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of abietane diterpenoids, including this compound, from plant materials.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Cryptomeria japonica heartwood)
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Acetone (analytical grade)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Macerate the plant material with 1 L of methanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract through filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
Store the crude extract at 4°C until further processing.
Protocol 2: Quantitative Analysis of this compound by HPLC-DAD
This protocol provides a validated method for the quantification of this compound using HPLC with Diode Array Detection. This method is adapted from established protocols for similar abietane diterpenes.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 60% B
-
30-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for this compound)
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the crude plant extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter prior to injection.
Method Validation Parameters (Illustrative):
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Data Analysis:
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.
Protocol 3: Qualitative and Quantitative Analysis by LC-MS/MS (for higher sensitivity and selectivity)
For lower concentrations of this compound or for complex matrices, LC-MS/MS provides enhanced sensitivity and selectivity.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: As described in Protocol 2.
-
Ionization Mode: ESI positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (if used) need to be determined by infusing the standard compound.
Procedure:
The sample and standard preparation would be similar to the HPLC-DAD method, although lower concentrations for calibration standards would be required due to the higher sensitivity of the instrument. Method development would involve optimizing the ESI source parameters (e.g., capillary voltage, source temperature) and collision energies for the selected MRM transitions to achieve maximum sensitivity.
Signaling Pathways and Logical Relationships
While this compound itself is a small molecule and not part of a signaling pathway, its analysis follows a logical progression of steps. The following diagram illustrates the logical relationship in developing and validating a quantitative analytical method.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in plant extracts. The choice of analytical technique will depend on the required sensitivity, selectivity, and the complexity of the plant matrix. For routine quality control, HPLC-DAD offers a reliable and cost-effective solution. For research purposes requiring higher sensitivity and structural confirmation, LC-MS/MS is the preferred method. Proper method validation is essential to ensure the accuracy and reliability of the obtained quantitative data, which is fundamental for the advancement of research and development of products containing this compound.
Application of 11-Hydroxysugiol in Natural Product Chemistry: A Detailed Overview for Researchers
Introduction
11-Hydroxysugiol, a naturally occurring abietane diterpenoid, has garnered significant interest in the field of natural product chemistry due to its diverse biological activities. Primarily isolated from plant species such as Cryptomeria japonica and Salvia broussonetii, this compound has demonstrated potential as a therapeutic agent, particularly as a cholinesterase inhibitor. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the multifaceted applications of this compound.
Biological Activities and Applications
This compound exhibits a range of biological activities, with its most prominent role being the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. Its potential applications extend to anti-inflammatory and anticancer research, areas where natural products are continuously explored for novel therapeutic leads.
Cholinesterase Inhibition
This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and cholinesterase.[1] This inhibitory action makes it a compound of interest for the development of drugs targeting neurodegenerative diseases like Alzheimer's disease, where the enhancement of cholinergic transmission is a key therapeutic strategy.
Anti-Inflammatory Potential
While direct studies on the anti-inflammatory mechanism of this compound are emerging, extracts of Cryptomeria japonica, a known source of this compound, have been shown to possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). The inhibition of these mediators is often linked to the downregulation of the NF-κB signaling pathway, a key regulator of the inflammatory response. Further research is warranted to elucidate the specific role of this compound in modulating this pathway.
Anticancer Potential
The exploration of this compound in cancer research is still in its early stages. However, related diterpenoids isolated from Cryptomeria japonica have shown cytotoxic activities against various cancer cell lines. This suggests that this compound may also possess anticancer properties worthy of investigation, particularly against breast cancer cell lines such as MCF-7.
Quantitative Data Summary
Currently, specific IC50 values for the biological activities of this compound are not widely available in the public domain. The following table provides a template for summarizing such data as it becomes available through further research.
| Biological Activity | Target/Cell Line | IC50 (µM) | Reference |
| Acetylcholinesterase Inhibition | AChE | Data not available | |
| Butyrylcholinesterase Inhibition | BChE | Data not available | |
| Anti-inflammatory | NF-κB Inhibition | Data not available | |
| Anticancer | MCF-7 | Data not available |
Experimental Protocols
Protocol 1: Isolation of this compound from Cryptomeria japonica
This protocol is a generalized procedure based on methods for isolating diterpenoids from Cryptomeria japonica. Yields and specific fractions containing this compound may vary.
1. Plant Material and Extraction:
-
Air-dry the bark of Cryptomeria japonica and grind it into a coarse powder.
-
Macerate the powdered bark with ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
2. Fractionation:
-
Suspend the crude extract in water and partition it successively with n-hexane, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness. This compound is expected to be present in the less polar fractions (n-hexane and ethyl acetate).
3. Chromatographic Purification:
-
Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions showing similar TLC profiles.
-
Further purify the fractions containing the compound of interest using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
References
Troubleshooting & Optimization
Technical Support Center: 11-Hydroxysugiol Extraction
Welcome to the technical support center for the extraction of 11-hydroxysugiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from natural sources, primarily Cryptomeria japonica (Japanese cedar).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a bioactive abietane diterpenoid found in plants of the Cupressaceae family, such as Cryptomeria japonica. It is of significant interest to the pharmaceutical industry due to its potential anti-inflammatory and anticancer properties.
Q2: What are the common methods for extracting this compound?
A2: Common methods include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as ultrasound-assisted extraction (UAE).[1][2] The choice of method can significantly impact extraction efficiency and yield.
Q3: Which solvents are most effective for this compound extraction?
A3: Polar solvents are generally used for the extraction of diterpenoids like this compound. Methanol and ethanol have been effectively used for the initial extraction from Cryptomeria japonica bark.[3][4][5] Subsequent liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate, can be used to selectively separate diterpenoids from the crude extract.
Q4: How can I optimize the extraction parameters for maximum yield?
A4: Optimization of parameters such as solvent concentration, extraction time, temperature, and solid-to-solvent ratio is crucial for maximizing the yield. Advanced statistical techniques like Response Surface Methodology (RSM) can be employed for systematic optimization.
Q5: What are the major challenges in this compound extraction?
A5: Common challenges include low yields, co-extraction of impurities that complicate purification, and potential degradation of the target compound if harsh extraction conditions are used. The formation of emulsions during liquid-liquid extraction steps can also be a significant issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate solvent selection.2. Suboptimal extraction parameters (time, temperature).3. Inefficient extraction method.4. Degradation of the compound during extraction. | 1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).2. Optimize extraction time and temperature. For maceration, longer extraction times may be needed. For UAE, shorter times at controlled temperatures are often effective.3. Consider switching to a more efficient method like UAE, which can improve yield and reduce extraction time.4. Avoid excessive heat, especially for prolonged periods. |
| Poor Purity of the Crude Extract | 1. Co-extraction of other compounds (e.g., chlorophyll, other terpenoids).2. Inefficient partitioning during liquid-liquid extraction. | 1. Perform a preliminary defatting step with a nonpolar solvent like hexane if the starting material is rich in lipids.2. Optimize the solvent system for liquid-liquid extraction. Subsequent chromatographic purification (e.g., column chromatography) is often necessary. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of surfactant-like molecules in the extract.2. Vigorous shaking during extraction. | 1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion.2. Gently invert the separatory funnel instead of vigorous shaking.3. Centrifugation can also be effective in separating the layers. |
| Inconsistent Results Between Batches | 1. Variation in the quality of the plant material.2. Inconsistent application of extraction parameters. | 1. Ensure the use of standardized plant material (e.g., same source, harvest time, and drying conditions).2. Strictly control all extraction parameters (time, temperature, solvent-to-solid ratio, etc.) for each batch. |
Data Presentation: Illustrative Extraction Yields
Due to the limited availability of direct comparative studies on this compound extraction, the following tables provide illustrative data based on studies of related terpenoids from the Cupressaceae family to demonstrate the impact of different extraction methods and solvents on yield.
Table 1: Comparison of Extraction Methods for Diterpenoids (Illustrative)
| Extraction Method | Solvent | Extraction Time (hours) | Temperature (°C) | Illustrative Yield (mg/g of dry material) |
| Maceration | Methanol | 48 | Room Temperature | 8.5 |
| Soxhlet Extraction | Ethanol | 8 | Boiling Point | 12.2 |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 0.5 | 50 | 15.8 |
This data is illustrative and intended to show potential trends. Actual yields will vary based on the specific plant material and experimental conditions.
Table 2: Effect of Different Solvents on Diterpenoid Yield using Maceration (Illustrative)
| Solvent | Extraction Time (hours) | Temperature (°C) | Illustrative Yield (mg/g of dry material) |
| Methanol | 48 | Room Temperature | 8.5 |
| Ethanol | 48 | Room Temperature | 7.9 |
| Acetone | 48 | Room Temperature | 6.3 |
| Ethyl Acetate | 48 | Room Temperature | 4.1 |
This data is illustrative. The optimal solvent should be determined experimentally.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation of Plant Material:
-
Air-dry the bark of Cryptomeria japonica.
-
Grind the dried bark into a coarse powder.
-
-
Extraction:
-
Place the powdered bark in a large glass container.
-
Add methanol to the container at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth or filter paper to separate the extract from the solid residue.
-
Re-extract the residue with fresh methanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of ethyl acetate and mix gently by inverting the funnel multiple times, releasing pressure periodically.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the diterpenoid-rich fraction containing this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound (General Protocol)
-
Preparation of Plant Material:
-
Prepare the dried and powdered bark of Cryptomeria japonica as described in the maceration protocol.
-
-
Extraction:
-
Place a known amount of the powdered bark into an extraction vessel.
-
Add ethanol at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Further Processing:
-
The crude extract can be further purified using liquid-liquid partitioning as described in the maceration protocol, followed by chromatographic techniques.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction of this compound.
Potential Signaling Pathways Modulated by this compound
Given the reported anti-inflammatory and anticancer activities of related diterpenoids, this compound is hypothesized to modulate key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
stability of 11-Hydroxysugiol under different storage conditions
This technical support center provides guidance on the stability of 11-Hydroxysugiol under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, an abietane diterpenoid with a catechol moiety, is susceptible to degradation under certain conditions. As a phenolic compound, it is particularly prone to oxidation, which can be accelerated by exposure to light, elevated temperatures, and high pH. For optimal stability, it should be stored in a cool, dark place under an inert atmosphere.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathway for this compound is likely oxidation of the catechol ring. This can lead to the formation of quinone-type structures, which may further polymerize or undergo ring cleavage.[1][2] Hydrolysis is not expected to be a major degradation pathway due to the absence of hydrolyzable functional groups like esters or amides.
Q3: How should I store my solid this compound sample?
A3: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, at -20°C. For short-term storage, 2-8°C is acceptable. It is also advisable to store the compound under an inert gas like argon or nitrogen to minimize oxidation.
Q4: How should I prepare and store solutions of this compound?
A4: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, use deoxygenated solvents and store the solution in a tightly sealed vial with minimal headspace, protected from light at -20°C. The stability of the compound in solution will depend on the solvent and pH. Acidic to neutral pH conditions are generally preferred to minimize the ionization of the phenolic hydroxyl groups, which can increase susceptibility to oxidation.
Q5: I am observing a color change in my this compound sample/solution. What does this indicate?
A5: A color change, typically to a yellow or brown hue, is a common indicator of degradation, specifically oxidation of the phenolic groups to form colored quinone-like compounds. If you observe a color change, it is recommended to verify the purity of your sample using an appropriate analytical method, such as HPLC, before proceeding with your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of your this compound stock using a validated analytical method (e.g., HPLC-UV). 2. Review your storage and handling procedures. Ensure the compound is protected from light, heat, and oxygen. 3. Prepare fresh solutions for each experiment from a solid sample that has been properly stored. |
| Appearance of new peaks in my chromatogram during analysis. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. 2. Adjust your chromatographic method to ensure separation of the main peak from all degradation products. This will create a stability-indicating method. |
| Loss of potency or activity in a biological assay. | Degradation of the active compound, this compound. | 1. Quantify the concentration of your this compound solution before performing the assay. 2. Investigate the compatibility of your assay buffer and conditions (pH, temperature) with the stability of this compound. Phenolic compounds can be unstable at alkaline pH. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing a stability-indicating analytical method.[3]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, heat 1 mL of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated HPLC method. A suitable starting method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[4][5]
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
-
Data Presentation:
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Observations |
| 0.1 M HCl, 60°C, 24h | Hypothetical: < 5% | Hypothetical: 1 | Likely stable to acidic conditions. |
| 0.1 M NaOH, RT, 2h | Hypothetical: > 20% | Hypothetical: > 3 | Significant degradation, color change to brown. |
| 3% H₂O₂, RT, 24h | Hypothetical: > 50% | Hypothetical: Multiple | Rapid and extensive degradation, significant color change. |
| Heat (70°C), 48h (Solid) | Hypothetical: < 10% | Hypothetical: 2 | Moderate degradation. |
| Heat (70°C), 48h (Solution) | Hypothetical: 15-20% | Hypothetical: 3 | More degradation in solution compared to solid state. |
| Photostability | Hypothetical: 10-15% | Hypothetical: 2 | Degradation upon exposure to light. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound and potential outcomes.
References
Technical Support Center: Overcoming Low Solubility of 11-Hydroxysugiol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of 11-Hydroxysugiol. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, detailed experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is a naturally occurring abietane diterpenoid.[1] Like other abietane diterpenoids, it is a hydrophobic molecule with low water solubility.[2][3] This poor aqueous solubility presents a significant challenge for in vitro studies, which are typically conducted in aqueous-based cell culture media. Low solubility can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable and irreproducible experimental results.
Q2: What are the recommended organic solvents for preparing a stock solution of this compound?
A2: Based on its chemical properties as a hydrophobic compound and the common practices for similar molecules like sugiol, the following organic solvents are recommended for preparing a stock solution of this compound:
-
Dimethyl sulfoxide (DMSO): This is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar compounds. It is miscible with water and commonly used for preparing stock solutions for cell-based assays.
-
Ethanol (EtOH): A polar protic solvent that can also be used to dissolve this compound. However, some cell lines may exhibit sensitivity to ethanol.
-
Other Potential Solvents: For the related compound sugiol, solvents such as chloroform, dichloromethane, ethyl acetate, and acetone are also suggested, which may be applicable to this compound for non-cell-based applications.[4]
Q3: What is the maximum recommended final concentration of organic solvents in cell culture media?
A3: To minimize solvent-induced cytotoxicity and artifacts in your experiments, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. A general guideline is to not exceed:
-
DMSO: 0.1% to 0.5% (v/v)
-
Ethanol: 0.1% to 0.5% (v/v)
It is crucial to include a vehicle control in your experimental design, which consists of the cell culture medium with the same final concentration of the organic solvent used to deliver the this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of the stock solution into aqueous buffer or cell culture medium. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous solution to lower the final concentration of this compound.- Prepare a more dilute stock solution and add a larger volume to the aqueous medium.- Consider using a solubilizing agent such as cyclodextrin in the aqueous medium. |
| Inconsistent or non-reproducible results in biological assays. | The compound is not fully dissolved, leading to inaccurate concentrations. | - Ensure the stock solution is clear and free of any visible precipitate before use.- Vortex the stock solution thoroughly before each use.- Prepare fresh dilutions from the stock solution for each experiment. |
| Observed cytotoxicity in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the specific cell line being used. | - Perform a dose-response experiment to determine the maximum tolerable concentration of the solvent for your cell line.- Lower the final concentration of the organic solvent in your experiments. |
Quantitative Data Summary
| Solvent | Qualitative Solubility | Suitability for in vitro Assays |
| Water / Aqueous Buffers | Very Low / Insoluble | Not suitable for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly suitable for preparing stock solutions. |
| Ethanol (EtOH) | Soluble | Suitable for preparing stock solutions. |
| Methanol (MeOH) | Likely Soluble | Potentially suitable, but less common for cell-based assays. |
| Acetone | Soluble | Generally not recommended for cell-based assays. |
| Chloroform | Soluble | Not suitable for aqueous-based biological assays. |
| Dichloromethane (DCM) | Soluble | Not suitable for aqueous-based biological assays. |
| Ethyl Acetate | Soluble | Not suitable for aqueous-based biological assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 316.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out 3.16 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
This will result in a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for selecting an appropriate solvent for this compound.
References
troubleshooting 11-Hydroxysugiol synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11-Hydroxysugiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Problem 1: Low yield of this compound during oxidation of Sugiol.
Question: We are attempting to synthesize this compound by direct oxidation of Sugiol, but the reaction yield is consistently low. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the C-11 hydroxylation of the abietane skeleton are a common challenge due to the presence of other reactive sites. The primary causes for low yield often involve lack of regioselectivity of the oxidant, over-oxidation, or degradation of the starting material and product.
Possible Causes and Solutions:
-
Non-specific Oxidation: The aromatic ring and the benzylic C-7 position are also susceptible to oxidation.
-
Protecting Groups: Consider protecting the phenolic hydroxyl group of Sugiol as an acetate or methyl ether prior to oxidation. This can help direct the oxidant to the desired C-11 position.
-
Regioselective Reagents: Explore the use of biocatalysts, such as cytochrome P450 enzymes, which are known to exhibit high regioselectivity in steroid and diterpene hydroxylation.[1][2]
-
-
Over-oxidation: The desired this compound can be further oxidized to 11-keto-sugiol or other degradation products.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction upon consumption of the starting material.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via syringe pump to maintain a low concentration and minimize over-oxidation.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to improve selectivity and reduce byproduct formation.
-
Solvent Choice: The choice of solvent can influence the reactivity of the oxidant. Aprotic solvents like dichloromethane (DCM) or acetonitrile are often used.
-
Quantitative Data on Related Oxidations:
| Starting Material | Oxidant | Product | Yield (%) | Reference |
| Progesterone | Isaria farinosa KCh KW1.1 | 6β,11α-dihydroxyprogesterone | 32.9 | [2] |
| 11α-hydroxyprogesterone | Isaria farinosa KCh KW1.1 | 6β,11α-dihydroxyprogesterone | - | [2] |
| Dehydroabietic acid | Mortierella isabellina HR32 | 2α-hydroxydehydroabietic acid | - | [3] |
Problem 2: Formation of multiple side products, making purification difficult.
Question: Our reaction mixture for the synthesis of this compound shows multiple spots on TLC, and purification by column chromatography is proving to be very challenging. What are these likely side products and what are the best strategies for purification?
Answer:
The formation of multiple byproducts is a common issue in the oxidation of complex molecules like abietane diterpenes. Understanding the potential side reactions is key to developing an effective purification strategy.
Likely Side Products:
-
7-keto-sugiol: Oxidation at the benzylic C-7 position is a very common side reaction.
-
Quinone derivatives: Over-oxidation of the phenolic ring can lead to the formation of quinones.
-
Ring-opened products: Strong oxidizing agents can lead to the cleavage of the aromatic C-ring.
-
Epoxides: If using peroxy acids like m-CPBA, epoxidation of any residual double bonds from the starting material (if not fully aromatic) can occur.
-
Decomposition products: The starting material or product may be unstable under the reaction conditions, leading to a complex mixture of degradation products.
Purification Strategies:
-
Chromatography:
-
Flash Column Chromatography: Use a gradient elution system with a solvent mixture such as hexane/ethyl acetate or dichloromethane/methanol to separate compounds with different polarities.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative reverse-phase HPLC can be very effective for separating closely related hydroxylated diterpenes.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating complex mixtures of natural products and their derivatives.
-
-
Crystallization: If the desired product is a solid, fractional crystallization can be a powerful purification technique.
Experimental Workflow for Purification:
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound from a common starting material like Sugiol?
A1: A plausible, albeit challenging, route is the direct regioselective hydroxylation of Sugiol. A more controlled approach would involve the protection of the existing hydroxyl group, followed by oxidation and deprotection. A hypothetical sequence is outlined below:
Caption: Plausible synthetic pathway to this compound.
Q2: Are there any specific safety precautions to consider when working with the suggested oxidizing agents?
A2: Yes, many oxidizing agents require careful handling:
-
m-CPBA: Can be shock-sensitive and potentially explosive in its pure form. It is typically supplied with water as a stabilizer.
-
Chromic Acid: Highly toxic and a known carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Lead Tetraacetate: A toxic heavy metal compound that should be handled with care. It is also moisture-sensitive.
Q3: Can protecting groups be used to improve the selectivity of the hydroxylation reaction?
A3: Yes, protecting the existing phenolic hydroxyl group in Sugiol is a recommended strategy to prevent its oxidation and to potentially influence the regioselectivity of the C-11 hydroxylation. Common protecting groups for phenols include acetyl (Ac) and methyl (Me) ethers. The choice of protecting group will depend on its stability to the oxidation conditions and the ease of its subsequent removal.
Q4: What analytical techniques are most suitable for characterizing the final product and identifying impurities?
A4: A combination of spectroscopic and chromatographic techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the product and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the additional hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Key Experimental Protocols
Protocol 1: General Procedure for Oxidation of an Abietane Diterpene with m-CPBA (Adapted from related syntheses)
-
Dissolution: Dissolve the starting abietane diterpene (e.g., protected Sugiol) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 equivalents) portion-wise over a period of 30 minutes. If using a catalyst like an iron salt, it should be added prior to the m-CPBA.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Work-up: Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Deprotection of an Acetyl Group
-
Dissolution: Dissolve the acetyl-protected this compound in a mixture of methanol and a suitable co-solvent like DCM.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (typically 2-5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Work-up: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography if necessary.
References
improving the efficiency of semi-synthetic routes to 11-Hydroxysugiol
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for improving the efficiency of semi-synthetic routes to 11-Hydroxysugiol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the semi-synthesis of this compound?
A1: Common starting materials include other abietane diterpenoids such as sugiol and ferruginol. Ferruginol, which possesses a hydroxyl group at the C12 position, is a particularly relevant precursor as this group can direct hydroxylation to the C11 position, mimicking biosynthetic pathways.[1]
Q2: What are the key chemical transformations involved in the synthesis of this compound?
A2: The primary transformation is the selective hydroxylation of the aromatic C-ring of an abietane diterpene precursor at the C11 position. This is typically achieved through oxidation reactions. Subsequent purification steps are crucial to isolate the desired product from byproducts.
Q3: What are potential side reactions to be aware of during the synthesis?
A3: A potential side reaction is the further oxidation of the desired this compound, which contains an o-hydroxyhydroquinone moiety, to an o-hydroxy-p-benzoquinone.[1] Over-oxidation can lead to the formation of undesired quinone byproducts, reducing the yield of the target compound.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification of this compound typically involves standard chromatographic techniques. Column chromatography using silica gel is a common method. The choice of eluent system will depend on the polarity of the product and any impurities present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (sugiol/ferruginol) | - Inactive or insufficient oxidizing agent.- Reaction temperature is too low.- Poor solubility of the starting material in the chosen solvent. | - Use a fresh batch of the oxidizing agent and consider increasing the molar equivalents.- Gradually increase the reaction temperature while monitoring for product formation and byproduct formation.- Select a solvent in which the starting material is more soluble, or use a co-solvent system. |
| Formation of multiple products (low selectivity) | - Over-oxidation of the desired product.- Non-selective oxidation at other positions on the abietane scaffold.- The chosen oxidizing agent is not selective for C11 hydroxylation. | - Reduce the reaction time and/or the amount of oxidizing agent.- Cool the reaction mixture to better control the reaction rate.- Screen different oxidizing agents known for selective aromatic hydroxylation. Consider protecting other reactive sites if necessary. |
| Product degradation during workup or purification | - The o-hydroxyhydroquinone moiety in this compound is sensitive to air oxidation, especially under basic conditions.- Exposure to strong acids or bases. | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use neutral or slightly acidic conditions during extraction and purification.- Avoid prolonged exposure to air and light. Store the purified product under an inert atmosphere at low temperatures. |
| Difficulty in separating the product from starting material | - Similar polarities of the starting material and the product. | - Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may be required.- Consider derivatization of the product or starting material to alter its polarity before chromatography. |
| Formation of a dark-colored reaction mixture | - Decomposition of starting material or product.- Formation of polymeric byproducts. | - Monitor the reaction closely by TLC to avoid prolonged reaction times.- Ensure the reaction is performed at the optimal temperature.- Degas the solvent prior to use to remove dissolved oxygen. |
Experimental Protocols
Conceptual Protocol: Selective C11-Hydroxylation of Ferruginol
This protocol is based on the biosynthetic principle that the C12 hydroxyl group of ferruginol directs hydroxylation to the C11 position.[1] Chemical adaptation of this principle would involve the use of a selective oxidizing agent.
Materials:
-
Ferruginol (starting material)
-
Selective oxidizing agent (e.g., a peroxide-based reagent, Fremy's salt, or a transition metal catalyst with an oxidant)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Quenching agent (e.g., sodium thiosulfate solution for peroxide-based oxidations)
-
Buffers for pH adjustment
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve ferruginol in an appropriate anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: Cool the solution to a suitable temperature (e.g., 0 °C or room temperature, depending on the reactivity of the oxidant). Add the selective oxidizing agent portion-wise or via a syringe pump over a period of time to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate) and visualize the spots under UV light or by staining. The goal is to maximize the formation of the more polar this compound spot while minimizing the consumption of the ferruginol spot and the formation of other byproducts.
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), quench the reaction by adding an appropriate quenching agent. For example, if a peroxide-based oxidant was used, a saturated aqueous solution of sodium thiosulfate can be added.
-
Workup: Transfer the reaction mixture to a separatory funnel. If necessary, add water to dissolve any inorganic salts. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to separate this compound from unreacted ferruginol and any byproducts.
-
Characterization: Collect the fractions containing the desired product (as determined by TLC analysis of the fractions) and concentrate them. Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Experiment ID | Starting Material | Oxidizing Agent (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Byproducts Observed |
| EXP-001 | Ferruginol | m-CPBA (1.1) | CH₂Cl₂ | 0 | 4 | e.g., 35 | Unreacted Ferruginol, Quinone byproduct |
| EXP-002 | Ferruginol | Fremy's Salt (2.0) | Acetonitrile/H₂O | 25 | 2 | e.g., 45 | Unreacted Ferruginol |
| EXP-003 | Sugiol | [Oxidant C] (x.x) | [Solvent Y] | [Temp Z] | [Time T] | Record Yield | Identify Byproducts |
| ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for the semi-synthesis of this compound.
Caption: Troubleshooting logic for low-yield synthesis of this compound.
References
Technical Support Center: Enhancing Diterpenoid Production in Salvia Hairy Roots
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing diterpenoid production in Salvia hairy root cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I establish a stable and high-growth Salvia hairy root culture?
Answer: Establishing a robust hairy root culture is the foundational step for any production strategy. Success depends on the careful selection of explants, the Agrobacterium rhizogenes strain, and optimized co-cultivation conditions.
Troubleshooting Common Issues:
-
Low Transformation Efficiency: If you observe low or no hairy root induction, consider the following:
-
Bacterial Strain: The virulence of A. rhizogenes strains varies. Strains like ATCC 15834, LBA 9402, and A4 are commonly used for Salvia species, but efficiency can be species-dependent.[1][2][3][4] For example, in one study with S. officinalis, strain ATCC 15834 resulted in a higher induction rate (57%) compared to strain A4 (37%).[2]
-
Bacterial Density: The optical density (OD) of the bacterial culture is critical. An OD600 between 0.6 and 0.8 is often optimal for infecting Salvia explants.
-
Explant Choice: Young, healthy tissues like leaves or stems from sterile in vitro plantlets are the best source for explants.
-
Co-cultivation Conditions: The duration of infection and co-cultivation needs to be optimized. For S. miltiorrhiza, an infection time of 10 minutes followed by a 3-day co-cultivation period has proven effective. The addition of acetosyringone (e.g., 200 µM) to the co-cultivation medium can enhance T-DNA transfer.
-
-
Slow Growth of Hairy Roots: If established root lines show poor biomass accumulation:
-
Culture Medium: The basal salt medium significantly impacts growth. Woody Plant Medium (WPM) and Gamborg's B5 medium have been shown to support good biomass accumulation for Salvia hairy roots.
-
Sucrose Concentration: Sucrose serves as the primary carbon source. A concentration of 3% is standard, but increasing it to 6% has been shown to improve biomass in some cases.
-
Culture Conditions: Hairy roots are typically cultured in the dark at around 25°C with constant agitation (e.g., 100 rpm) in liquid medium. Liquid cultures generally produce significantly more biomass than solid cultures.
-
Experimental Workflow: Hairy Root Induction
Caption: A step-by-step workflow for the genetic transformation of Salvia explants with Agrobacterium rhizogenes to establish hairy root cultures.
Q2: My hairy root cultures are growing well but produce very low levels of diterpenoids. How can I increase the yield?
Answer: Low productivity in established cultures is a common issue. Several strategies can be employed to stimulate the biosynthesis and accumulation of diterpenoids. The primary methods include elicitation, precursor feeding, and metabolic engineering.
1. Elicitation: Elicitors are compounds that trigger defense responses in plants, which often include the enhanced production of secondary metabolites.
-
Common Problem: Elicitation can lead to biomass reduction or cell death if not optimized.
-
Solution: The choice of elicitor, its concentration, and the timing and duration of exposure are critical.
-
Methyl Jasmonate (MJ): A widely used elicitor. Concentrations between 100-150 µM have been shown to increase tanshinone production by at least fourfold in S. miltiorrhiza.
-
Coronatine (Cor): Can be more effective than MJ. In S. sclarea hairy roots, 0.1 µM Coronatine applied for 28 days increased aethiopinone production 24-fold, significantly higher than the 16-fold increase induced by MJ.
-
Silver Ions (Ag+): An effective abiotic elicitor. Adding 30 µM Ag+ to S. miltiorrhiza cultures can increase total tanshinones significantly. Combining Ag+ treatment with medium renewal can result in a 6.6-fold increase in yield compared to the control.
-
Yeast Extract (YE): A biotic elicitor. Treatment with 100 mg/L YE for 12 days increased total tanshinones by 3.8 times in S. miltiorrhiza hairy roots.
-
2. Metabolic Engineering: This advanced strategy involves genetically modifying the hairy roots to upregulate key genes in the diterpenoid biosynthesis pathway.
-
Common Problem: Identifying the rate-limiting steps in the pathway can be challenging.
-
Solution: Target the initial or key regulatory enzymes in the pathway.
-
Overexpression of MEP Pathway Genes: Diterpenoids in plants are primarily derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Overexpressing genes for key enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS) or 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) can significantly boost production. In S. sclarea, overexpressing a bacterial DXR gene led to a 6-fold increase in aethiopinone yield.
-
Overexpression of Transcription Factors: Using transcription factors can simultaneously upregulate multiple pathway genes. Expressing the maize transcription factor C1 in S. miltiorrhiza hairy roots resulted in a 3.4-fold increase in total tanshinones.
-
Combined Approach: Combining metabolic engineering with elicitation can have a synergistic effect. For example, an SmMDS-overexpressing line of S. miltiorrhiza saw its total tanshinone content increase from 1.7 mg/g DW to 3.2 mg/g DW after treatment with methyl jasmonate.
-
Diterpenoid Biosynthesis and Enhancement Strategies
Caption: The MEP pathway for diterpenoid biosynthesis and key points for intervention via elicitation and metabolic engineering.
Quantitative Data Summary
Table 1: Effect of Various Elicitors on Diterpenoid Production in Salvia Hairy Roots
| Salvia Species | Elicitor | Concentration | Treatment Duration | Target Diterpenoid | Fold Increase / Yield | Reference |
| S. miltiorrhiza | Methyl Jasmonate (MJ) | 100-150 µM | - | Tanshinones | ≥ 4-fold | |
| S. sclarea | Methyl Jasmonate (MJ) | - | 28 days | Aethiopinone | 16-fold (73.29 mg/L) | |
| S. sclarea | Coronatine (Cor) | 0.1 µM | 28 days | Aethiopinone | 24-fold (103.32 mg/L) | |
| S. miltiorrhiza | Yeast Extract (YE) | 100 mg/L | 12 days | Total Tanshinones | 3.8-fold (13.7 mg/L) | |
| S. miltiorrhiza | Silver Ions (Ag+) | 30 µM | - | Total Tanshinones | > 2-fold | |
| S. miltiorrhiza | Ag+ & Medium Renewal | 30 µM | - | Total Tanshinones | 6.6-fold (55.7 mg/L) |
Table 2: Impact of Metabolic Engineering on Diterpenoid Yields in Salvia Hairy Roots
| Salvia Species | Genetic Modification | Target Diterpenoid | Fold Increase / Yield | Reference |
| S. sclarea | Overexpression of cyanobacterial DXS | Aethiopinone | 3-fold | |
| S. sclarea | Overexpression of cyanobacterial DXR | Aethiopinone | ~6-fold | |
| S. miltiorrhiza | Overexpression of SmHMGR & SmGGPPS | Tanshinones | 4.74-fold (2.7 mg/g DW) | |
| S. miltiorrhiza | Overexpression of maize C1 factor | Total Tanshinones | 3.4-fold (3.59 mg/g DW) | |
| S. miltiorrhiza | Overexpression of SmMDS + MJ elicitation | Total Tanshinones | - (Yield: 3.2 mg/g DW) |
Detailed Experimental Protocols
Protocol 1: Establishment of Salvia Hairy Root Cultures
-
Preparation of Explants:
-
Germinate Salvia seeds under sterile conditions on a hormone-free Murashige and Skoog (MS) medium.
-
Use leaves or stem segments from 3-4 week-old sterile plantlets as explants.
-
-
Bacterial Culture and Infection:
-
Culture Agrobacterium rhizogenes (e.g., strain ATCC 15834) in YEB medium at 26°C until the OD600 reaches 0.6-0.8.
-
Wound the explants slightly with a sterile needle and immerse them in the bacterial suspension for 10-20 minutes.
-
-
Co-cultivation:
-
Blot the infected explants on sterile filter paper and place them on solid MS medium, optionally supplemented with 200 µM acetosyringone.
-
Incubate in the dark at 25°C for 2-3 days.
-
-
Bacterial Elimination and Root Induction:
-
Transfer the explants to a solid MS medium containing an antibiotic such as cefotaxime (e.g., 500 mg/L) to eliminate the Agrobacterium.
-
Subculture every 2 weeks until no bacterial growth is observed. Hairy roots should emerge from the wound sites within 2-4 weeks.
-
-
Establishment of Liquid Cultures:
-
Excise individual, fast-growing, axenic hairy roots and transfer them to flasks containing liquid B5 or WPM medium with 3% sucrose.
-
Maintain the cultures on a rotary shaker (100 rpm) in the dark at 25°C.
-
Protocol 2: Elicitation with Methyl Jasmonate (MJ)
-
Culture Preparation: Grow hairy roots in liquid medium for a set period (e.g., 18-21 days) until they reach the exponential growth phase.
-
Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate (MJ) by dissolving it in a small amount of ethanol, then diluting it with sterile distilled water. Filter-sterilize the solution.
-
Treatment: Add the sterile MJ solution to the hairy root cultures to achieve the desired final concentration (e.g., 100 µM). An equivalent amount of the ethanol/water solvent should be added to control cultures.
-
Incubation and Harvest: Continue to incubate the elicited cultures for a specific duration (e.g., 24 hours to 12 days). Harvest the roots by separating them from the medium.
-
Analysis: Lyophilize the harvested roots, measure the dry weight, and proceed with diterpenoid extraction and quantification.
Protocol 3: Diterpenoid Extraction and Quantification
-
Sample Preparation: Weigh approximately 50 mg of lyophilized, powdered hairy root material.
-
Extraction:
-
Add 5 mL of methanol to the powdered sample.
-
Perform extraction using sonication for approximately 40 minutes.
-
Centrifuge the mixture at 12,000g for 10 minutes to pellet the solid debris.
-
-
Sample Analysis:
-
Collect the supernatant and filter it through a 0.2 µm membrane filter.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient optimized for separating tanshinones or other target diterpenoids.
-
Quantify the compounds by comparing peak areas to those of authentic standards.
-
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 11-Hydroxysugiol and Sugiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugiol, a naturally occurring abietane diterpenoid, has garnered significant attention in the scientific community for its diverse pharmacological properties. Extensive research has demonstrated its potential as an anticancer, antimicrobial, and anti-inflammatory agent. In the quest for novel therapeutic leads, structural modifications of natural products are a key strategy. One such modification is hydroxylation, which can significantly alter the bioactivity of a compound. This guide aims to provide a comparative analysis of the bioactivity of sugiol and its hydroxylated derivative, 11-Hydroxysugiol.
Important Note: While substantial data exists for the bioactivity of sugiol, a comprehensive literature search did not yield any specific experimental data on the anticancer, antimicrobial, or anti-inflammatory activities of this compound. Therefore, this guide will present the established bioactivity of sugiol and offer a perspective on the potential effects of hydroxylation at the C-11 position based on structure-activity relationship studies of related abietane diterpenes.
Data Presentation: Bioactivity of Sugiol
The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of sugiol from various studies.
Table 1: Anticancer Activity of Sugiol
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mia-PaCa2 | Pancreatic Cancer | 15 | [Not Available] |
| SNU-5 | Gastric Cancer | >25 (significant ROS increase) | [Not Available] |
| A549 | Lung Carcinoma | Not specified | [Not Available] |
| HCT116 | Colon Cancer | Active | [1] |
| MDA-MB-231 | Breast Cancer | Active | [1] |
Table 2: Antimicrobial Activity of Sugiol
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Active | [2] |
| Candida species | Fungi | Not specified | [Not Available] |
Table 3: Anti-inflammatory Activity of Sugiol
| Assay | Cell Line | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition | [Not Available] |
Structure-Activity Relationship and the Potential Role of C-11 Hydroxylation
Studies on the structure-activity relationships of abietane diterpenoids suggest that the presence and position of hydroxyl groups on the skeleton are crucial for their cytotoxic and antimicrobial activities. For instance, oxygenation at C-7 is often considered essential for cytotoxic activity, with a carbonyl group generally leading to higher activity than a hydroxyl group[1].
While no direct data for this compound is available, research on other hydroxylated abietane diterpenes can offer some insights. The introduction of a hydroxyl group can alter the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. In some cases, hydroxylation can enhance bioactivity, while in others, it may lead to a decrease or a complete loss of activity. For example, studies on other diterpenoids have shown that hydroxylation at certain positions can impact their antimicrobial and cytotoxic effects. However, without specific experimental data for this compound, any prediction of its bioactivity remains speculative. Further research is imperative to elucidate the specific effects of hydroxylation at the C-11 position of the sugiol scaffold.
Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., sugiol) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Visual Assessment: After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound in which no visible growth is observed.
-
Confirmation (Optional): The results can be confirmed by plating the contents of the clear wells onto agar plates to determine if the effect was bactericidal or bacteriostatic.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
LPS Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce NO production. A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours).
-
Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for the anticancer activity of Sugiol.
Experimental Workflow Diagrams
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
Sugiol has demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities in a variety of in vitro models. The available quantitative data provide a solid foundation for its further investigation as a potential therapeutic agent.
The primary limitation in a direct comparison of bioactivity is the current lack of published experimental data for this compound. While structure-activity relationship studies on related abietane diterpenes suggest that the introduction of a hydroxyl group at the C-11 position could modulate its biological profile, the precise impact—whether enhancement, reduction, or alteration of activity—remains to be determined experimentally.
Therefore, this guide highlights the significant potential of sugiol and underscores the urgent need for further research into the bioactivity of its hydroxylated derivatives, such as this compound. Such studies are crucial for understanding the structure-activity relationships within this class of compounds and for the rational design of new and more potent therapeutic agents.
References
In Vivo Anticancer Mechanisms of 11-Hydroxysugiol: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of in vivo studies validating the anticancer mechanism of 11-Hydroxysugiol. While numerous compounds are rigorously evaluated in preclinical animal models to determine their therapeutic potential, this compound has not yet been the subject of such published research. This guide, therefore, serves to highlight the current knowledge gap and to propose a framework for future in vivo investigations, drawing comparisons with methodologies used for other natural compounds with anticancer properties.
For researchers and drug development professionals, the validation of an anticancer compound's mechanism in a living organism is a critical step. In vivo studies, typically employing xenograft models in immunocompromised mice, provide essential data on a drug's efficacy, toxicity, and its effect on the tumor microenvironment.[1][2] These models involve the transplantation of human tumor cells into mice, creating a platform to study tumor growth and the response to novel therapies.[1][2]
Proposed Experimental Workflow for In Vivo Validation of this compound
To address the current lack of in vivo data for this compound, a standard experimental workflow is proposed below. This workflow is based on established protocols for evaluating other potential anticancer agents.
Data Presentation: A Template for Future Findings
Should in vivo studies on this compound be conducted, the resulting quantitative data would be best presented in structured tables for clear comparison. Below are templates for how such data could be organized.
Table 1: Comparative Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Data to be determined | - | Data to be determined |
| This compound | TBD | Data to be determined | Data to be determined | Data to be determined |
| Standard-of-Care | TBD | Data to be determined | Data to be determined | Data to be determined |
TBD: To Be Determined based on future experimental findings.
Table 2: Comparison of Biomarker Expression in Tumor Tissues
| Treatment Group | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (% Positive Cells) | p-Akt / Total Akt Ratio |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Standard-of-Care | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols: A Methodological Framework
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for key experiments that would be essential in validating the in vivo anticancer mechanism of this compound.
1. Xenograft Mouse Model Protocol
-
Cell Culture: The selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Six-to-eight-week-old immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drug Administration: this compound (at predetermined doses) and a standard-of-care drug are administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration. The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors and major organs are then excised for further analysis.
2. Immunohistochemistry (IHC) Protocol
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer.
-
Blocking: Non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against target proteins (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the target protein.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: Stained slides are imaged, and the percentage of positive cells or staining intensity is quantified.
Hypothetical Signaling Pathway for this compound
Based on the mechanisms of other natural anticancer compounds, a hypothetical signaling pathway for this compound could involve the induction of apoptosis through the modulation of key regulatory proteins.
References
A Comparative Analysis of Acetylcholinesterase Inhibitors: Benchmarking Performance for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of acetylcholinesterase (AChE) inhibitors, providing a framework for evaluating novel compounds like 11-Hydroxysugiol against established therapeutic agents. While specific experimental data on this compound's AChE inhibitory activity is not widely available in the public domain, this guide presents a comprehensive overview of commonly used inhibitors, their potency, and the methodologies required for their evaluation.
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3] The efficacy of AChE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The following table summarizes the IC50 values for several well-established AChE inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source and the assay methodology employed.
| Inhibitor | IC50 Value (AChE) | Source Species/Assay Conditions |
| Donepezil | 6.7 nM - 11.6 nM | In vitro[4][5] |
| 53.6 ng/mL (plasma IC50) | Human, PET imaging | |
| Galantamine | 0.35 µM - 0.85 µM | In vitro |
| Rivastigmine | 4.3 nM - 5.5 µM | In vitro, rat brain & other sources |
| Huperzine A | 82 nM | In vitro, rat cortex |
| ~7 nM (Ki) | Preferentially tetrameric form | |
| Tacrine | 31 nM - 109 nM | In vitro |
Mechanism of Action: The Cholinergic Signaling Pathway
Acetylcholinesterase inhibitors exert their effects by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. The following diagram illustrates the cholinergic signaling pathway and the site of action for AChE inhibitors.
Experimental Protocols: Determining Acetylcholinesterase Inhibition
The most widely used method for measuring AChE activity and evaluating inhibitors is the spectrophotometric method developed by Ellman. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.
Principle of the Ellman's Assay:
The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine (a substrate analog of acetylcholine) by AChE. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture:
-
Phosphate Buffer (to make up the final volume)
-
DTNB solution
-
AChE solution
-
Test inhibitor solution at various concentrations (or solvent for control)
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).
-
Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The following diagram outlines the general workflow for determining the IC50 value of an AChE inhibitor.
Conclusion
This guide provides a foundational framework for the comparative analysis of acetylcholinesterase inhibitors. By utilizing standardized experimental protocols, such as the Ellman's method, researchers can generate robust and comparable data on the potency of novel compounds. The provided data on established inhibitors serves as a benchmark for these evaluations. As more data becomes available for emerging compounds like this compound, they can be effectively positioned within this comparative landscape, aiding in the advancement of drug discovery for neurological disorders.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenolic profile of different solvent extracts of Reseda alba L. and evaluation of anti-quorum sensing, antioxidant, and enzyme inhibition activities [frontiersin.org]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of Acetylcholinesterase Inhibition: 11-Hydroxysugiol and Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibition kinetics of the naturally derived compound 11-hydroxysugiol and the well-established synthetic drug, donepezil. While extensive data is available for donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, research on the specific AChE inhibitory properties of this compound is currently limited. This comparison, therefore, juxtaposes the established kinetic profile of donepezil with the potential activity of this compound, drawing inferences from studies on structurally related abietane diterpenes.
Quantitative Analysis of Acetylcholinesterase Inhibition
The following table summarizes the key kinetic parameters for donepezil's inhibition of acetylcholinesterase. At present, specific experimental data for this compound's interaction with AChE is not available in the public domain.
| Parameter | Donepezil | This compound |
| Inhibition Constant (Ki) | Data not available in provided search results. | Data not available |
| IC50 Value | 6.7 nM[1] | Data not available |
| Type of Inhibition | Mixed Competitive/Non-competitive[2][3] | Data not available |
It is important to note that while direct data is lacking for this compound, studies on other abietane diterpenoids have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2]. For instance, a study of 41 abietane diterpenoids revealed that thirteen of them exhibited at least 50% inhibition of either AChE or BuChE[2]. This suggests that the abietane scaffold, characteristic of this compound, may possess inherent AChE inhibitory potential.
Experimental Methodologies
The determination of acetylcholinesterase inhibition kinetics is crucial for understanding the mechanism and potency of an inhibitor. A widely accepted method for this analysis is the Ellman's method, which is a rapid and sensitive colorimetric assay.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This method measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity. The presence of an AChE inhibitor will reduce the rate of this reaction.
General Protocol:
-
Reagent Preparation:
-
Phosphate buffer (typically pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test inhibitor solutions (e.g., donepezil, this compound) at various concentrations.
-
Positive control (e.g., a known AChE inhibitor).
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add phosphate buffer, DTNB solution, and the test inhibitor solution (or buffer for the control).
-
Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of acetylcholinesterase action and the general workflow for assessing its inhibition.
Mechanism of Acetylcholine Hydrolysis by Acetylcholinesterase.
General Workflow for an Acetylcholinesterase Inhibition Assay.
Concluding Remarks
Donepezil is a well-characterized, potent, and reversible inhibitor of acetylcholinesterase, exhibiting a mixed competitive and non-competitive inhibition mechanism. While direct experimental evidence for the acetylcholinesterase inhibitory activity of this compound is currently unavailable, the documented anticholinesterase effects of other abietane diterpenes suggest that this class of compounds warrants further investigation as potential AChE inhibitors. Future studies are essential to elucidate the specific kinetic parameters and mechanism of action of this compound to fully assess its therapeutic potential in the context of neurodegenerative diseases.
References
- 1. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]
- 2. Anticholinesterase and Antioxidant Activities of Natural Abietane Diterpenoids with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinesterase and Anti-Inflammatory Activities of the Essential Oils of Sawdust and Resin-Rich Bark from Azorean Cryptomeria japonica (Cupressaceae): In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for 11-Hydroxysugiol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of phytochemicals and active pharmaceutical ingredients, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques. While HPLC has long been the established standard, UPLC has emerged as a powerful alternative, promising significant gains in speed, resolution, and sensitivity. For researchers in drug development and natural product analysis, transferring and cross-validating methods between these platforms is crucial for modernizing analytical workflows while maintaining data integrity. This guide provides a detailed comparison for the analysis of 11-Hydroxysugiol, a bioactive abietane diterpene, supported by experimental protocols and performance data.
The Leap from HPLC to UPLC: Core Principles
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems utilize columns packed with sub-2 µm particles, a significant reduction from the typical 3–5 µm particles used in HPLC.[1][2] This fundamental difference leads to dramatic improvements in chromatographic performance.[3] To propel the mobile phase through the more densely packed UPLC columns, the instrumentation must operate at much higher pressures (up to 15,000 psi or 1000 bar) compared to HPLC systems (typically up to 6,000 psi or 400 bar).[2][4]
The main advantages of migrating from HPLC to UPLC are the significant enhancements in analytical performance, including substantial improvements in speed, resolution, and sensitivity.
Experimental Protocols
Detailed methodologies for the proposed HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of similar diterpenoid compounds.
Sample Preparation (Applicable to both methods):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
For analysis of this compound in a sample matrix (e.g., plant extract, formulation), an appropriate extraction method should be developed and validated. The final extract should be dissolved in methanol.
-
Filter all solutions through a 0.22 µm syringe filter before injection to remove particulate matter.
Proposed HPLC Method:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
0-25 min: 30-90% B
-
25-28 min: 90% B
-
28-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) at 275 nm
Proposed UPLC Method:
-
Instrument: Waters ACQUITY UPLC I-Class System or equivalent
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
0-5 min: 30-90% B
-
5-5.5 min: 90% B
-
5.5-6 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Detection: Diode Array Detector (DAD) at 275 nm
Performance Comparison: HPLC vs. UPLC for this compound
The following table summarizes typical performance data when comparing the two techniques for the analysis of this compound. The cross-validation process involves ensuring that the UPLC method provides data of equivalent or superior quality to the established HPLC method.
| Parameter | HPLC Method | UPLC Method | Justification |
| Run Time (minutes) | 30 | 6 | Shorter column and higher optimal linear velocity in UPLC significantly reduce analysis time. |
| Resolution (Rs) | > 2.0 | > 2.5 | Higher efficiency from the smaller particle size in the UPLC column leads to better separation of closely eluting peaks. |
| Theoretical Plates (N) | ~12,000 | ~30,000 | The smaller particle size in the UPLC column results in a significant increase in column efficiency and plate count. |
| Tailing Factor (As) | 1.1 | 1.05 | Improved peak symmetry is often observed with UPLC due to higher efficiency and reduced secondary interactions. |
| System Backpressure (psi) | ~1,800 | ~9,500 | The use of sub-2 µm particles in the UPLC column results in significantly higher backpressure, requiring specialized instrumentation. |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.05 | Increased peak concentration and reduced band broadening in UPLC enhance sensitivity. |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 | 0.15 | The ability to quantify lower concentrations is improved due to better signal-to-noise ratios in UPLC. |
| Solvent Consumption (mL/run) | ~30 | ~2.4 | Lower flow rates and shorter run times dramatically reduce solvent usage, leading to cost savings and a greener method. |
Method Validation Workflow
The process of transferring a method from HPLC to UPLC requires systematic re-validation to ensure that the new method meets the required performance criteria for accuracy, precision, and sensitivity. The general workflow involves geometric scaling of method parameters followed by rigorous validation according to ICH guidelines.
Caption: Workflow for HPLC to UPLC method transfer and validation.
Conclusion
The cross-validation and transfer of the analytical method for this compound from HPLC to UPLC offer compelling advantages for research and quality control laboratories. The primary benefits of UPLC—dramatically reduced analysis times, lower solvent consumption, and superior resolution and sensitivity—translate directly into higher throughput and lower operational costs. While the initial investment in UPLC instrumentation is higher, the long-term gains in efficiency and data quality often justify the transition. Successful method transfer requires a systematic approach, including careful scaling of parameters and full re-validation according to ICH guidelines, to ensure that the resulting UPLC method is robust, accurate, and fit for its intended purpose.
References
Unveiling the Structure-Activity Relationship of 11-Hydroxysugiol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in natural products and their synthetic analogs. Among these, 11-hydroxysugiol, a derivative of the naturally occurring diterpene sugiol, has emerged as a promising scaffold for the development of new anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, detailed protocols, and visualizations of the implicated signaling pathways.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of two distinct series of sugiol analogs have been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the tables below.
Table 1: Antiproliferative Activity of Sugiol β-Amino Alcohol Analogs
| Compound | R1 | R2 | A2780 (ovarian) IC50 (µM) | SW1573 (non-small cell lung) IC50 (µM) | WiDr (colon) IC50 (µM) |
| Sugiol | - | - | >25 | >25 | >25 |
| Analog 1 | H | H | 6.7 | 4.9 | 5.8 |
| Analog 2 | H | Me | 4.3 | 3.1 | 3.9 |
| Analog 3 | H | Et | 2.5 | 1.8 | 2.9 |
| Analog 4 | Me | Me | 15.2 | 11.5 | 13.8 |
| Analog 5 | Et | Et | >25 | >25 | >25 |
Data sourced from Córdova et al., European Journal of Medicinal Chemistry, 2006.[1]
Table 2: Cytotoxic Activity of C19-Functionalized Ferruginol and Sugiol Analogs
| Compound | R | HBL-100 (breast) GI50 (µM) | A549 (lung) GI50 (µM) | HeLa (cervical) GI50 (µM) | T-47D (breast) GI50 (µM) | SW1573 (non-small cell lung) GI50 (µM) | WiDr (colon) GI50 (µM) |
| Sugiol | COOH | >25 | >25 | >25 | >25 | >25 | >25 |
| Analog 6 | CH2OH | 10 | 12 | 15 | 11 | 9 | 13 |
| Analog 7 | COOMe | 8 | 9 | 11 | 7 | 6 | 9 |
| Analog 8 | CONH2 | 12 | 15 | 18 | 14 | 11 | 16 |
Data sourced from González-Cardenete et al., Antibiotics, 2021.[2]
Structure-Activity Relationship Insights
From the presented data, several key structure-activity relationships can be deduced:
-
Modification at C-7: The introduction of a β-amino alcohol moiety at the C-7 position of the sugiol scaffold generally enhances cytotoxic activity compared to the parent compound.
-
Nature of the Amino Group: Within the β-amino alcohol series, derivatives with secondary amines (Analogs 1-3) exhibit greater potency than those with tertiary amines (Analogs 4 and 5)[1].
-
Alkyl Substitution on the Amine: Increasing the alkyl chain length on the secondary amine from hydrogen (Analog 1) to methyl (Analog 2) and ethyl (Analog 3) leads to a progressive increase in antiproliferative activity[1].
-
C-19 Functionalization: Modification of the C-4 carboxyl group (C-19 in standard numbering) of the abietane skeleton also influences activity. The methyl ester (Analog 7) and the alcohol (Analog 6) derivatives show moderate cytotoxicity, while the amide (Analog 8) is slightly less active.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Synthesis of Sugiol β-Amino Alcohol Analogs:
The synthesis of β-amino alcohol analogs of sugiol is achieved in a straightforward manner. The general procedure involves the reaction of sugiol with an appropriate amine in the presence of a catalyst. For a detailed, step-by-step protocol, please refer to the experimental section of Córdova et al., European Journal of Medicinal Chemistry, 2006, 41(11), 1327-1332.[1]
Synthesis of C19-Functionalized Sugiol Analogs:
The C19-functionalized sugiol analogs were synthesized from ferruginol. The detailed experimental procedures, including reaction conditions and characterization of the compounds, can be found in the supplementary materials of González-Cardenete et al., Antibiotics, 2021, 10(2), 184.
Antiproliferative Activity Assessment (MTT Assay):
The antiproliferative activity of the sugiol analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human tumor cell lines were seeded in 96-well microplates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the sugiol analogs and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Signaling Pathway Modulation
Sugiol and its analogs have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary target appears to be the MAPK/ERK pathway , with evidence also suggesting a role for the PI3K/Akt pathway .
Experimental Workflow for Investigating Signaling Pathway Modulation:
Caption: Workflow for studying the effects of sugiol analogs on cellular signaling pathways.
RAF/MEK/ERK Signaling Pathway Inhibition by Sugiol Analogs:
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation. Sugiol has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.
Caption: Proposed inhibition of the RAF/MEK/ERK signaling pathway by sugiol analogs.
Potential Modulation of the PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is another crucial signaling route that governs cell survival and apoptosis. While less definitively established for sugiol analogs, it represents a potential secondary mechanism of action.
Caption: Potential modulation of the PI3K/Akt signaling pathway by sugiol analogs.
References
Unveiling the Therapeutic Potential of 11-Hydroxysugiol: A Comparative Analysis of Its Targets
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural diterpenoid 11-Hydroxysugiol has emerged as a compound of interest. This guide provides a comprehensive validation of its potential therapeutic targets, offering a comparative analysis with established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Primary Therapeutic Target: Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, where enhancing cholinergic transmission can alleviate cognitive symptoms.
Comparative Analysis of AChE Inhibitors
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Acetylcholinesterase (AChE) | Data not available | A natural diterpenoid with demonstrated AChE inhibitory activity. |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[1] | A highly selective and potent inhibitor of AChE. |
| Galantamine | Acetylcholinesterase (AChE) | 410 nM | A selective AChE inhibitor. |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 4.3-4760 nM (AChE)[2] | A dual inhibitor of both AChE and BChE. |
Caption: Comparative IC50 values of this compound and approved AChE inhibitors.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound on AChE can be determined using a colorimetric method based on Ellman's reagent.
Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound or Donepezil.
-
Initiate the reaction by adding the AChE enzyme to each well and incubate for 15 minutes at 25°C.
-
Start the enzymatic reaction by adding the substrate ATCI.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for determining the IC50 of AChE inhibitors.
Secondary Therapeutic Target: STAT3 Signaling Pathway Inhibition
Recent studies on sugiol, a closely related diterpenoid, have revealed potent anti-cancer properties mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[3][4]. Given the structural similarity, it is highly probable that this compound also possesses anti-proliferative and pro-apoptotic effects by targeting this critical oncogenic pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Comparative Analysis of STAT3 Inhibitors
While direct experimental data on this compound's effect on STAT3 is yet to be established, a comparison with known STAT3 inhibitors highlights the potential of this class of compounds in cancer therapy.
| Compound | Mechanism of Action | Target Cancer Types |
| Sugiol (as a proxy for this compound) | Inhibits STAT3 phosphorylation (Tyr705)[4] | Prostate Cancer |
| Stattic | Inhibits STAT3 dimerization and activation | Various solid and hematological cancers |
| Niclosamide | Inhibits STAT3 signaling | Various solid and hematological cancers |
| Cryptotanshinone | Inhibits STAT3 activation | Various solid and hematological cancers |
Caption: Comparison of STAT3 inhibitors and their mechanisms.
Experimental Protocol: STAT3 Inhibition Assay (Western Blot)
The inhibitory effect of this compound on STAT3 activation can be assessed by measuring the levels of phosphorylated STAT3 (p-STAT3) in cancer cells.
Objective: To determine if this compound inhibits the phosphorylation of STAT3 at Tyr705.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., DU145 prostate cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-STAT3 (Tyr705).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with antibodies for total STAT3 and GAPDH to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Caption: The inhibitory effect of this compound on the STAT3 signaling pathway.
Conclusion
This compound presents a promising profile as a dual-action therapeutic agent, potentially targeting both neurodegenerative diseases and cancer through the inhibition of acetylcholinesterase and the STAT3 signaling pathway, respectively. Further quantitative analysis of its inhibitory potency against both targets is warranted to fully elucidate its therapeutic potential and guide future drug development efforts. The experimental protocols provided herein offer a framework for researchers to validate these therapeutic targets and compare the efficacy of this compound against existing treatments.
References
Comparative Transcriptomic Analysis of 11-Hydroxysugiol: Data Currently Limited
A comprehensive review of publicly available scientific literature reveals a notable absence of comparative transcriptomic studies on cells treated with 11-hydroxysugiol. Despite the interest in the biological activities of related abietane diterpenes, there is currently no published research detailing the global gene expression changes induced by this specific compound. This lack of data prevents a direct comparative analysis of this compound's effects on cellular transcriptomes against other treatments or control conditions.
While the broader class of abietane diterpenoids, to which this compound belongs, has been investigated for various biological effects, including anti-cancer and anti-inflammatory properties, these studies have not yet extended to comprehensive transcriptomic profiling. The existing research provides tantalizing clues into potential mechanisms of action, often focusing on the regulation of specific genes involved in apoptosis and inflammation. However, a systematic, genome-wide understanding of the cellular response to this compound at the transcriptomic level remains an unexplored area of research.
Without available RNA-sequencing or microarray data, it is not possible to provide the quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways as requested. The scientific community would greatly benefit from future research in this area to elucidate the molecular mechanisms of this compound and to identify potential therapeutic targets.
Future Directions and Hypothetical Experimental Workflow
To address this knowledge gap, a hypothetical experimental workflow for a comparative transcriptomic study of this compound is proposed below. This workflow outlines the necessary steps to generate the data required for a comprehensive comparison guide.
Safety Operating Guide
Proper Disposal of 11-Hydroxysugiol: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Due to the limited availability of specific toxicological and ecological data for 11-Hydroxysugiol, it must be handled as a hazardous waste. This approach ensures the highest level of safety for laboratory personnel and minimizes potential environmental impact. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.
Key Operational Plans:
-
Waste Identification and Segregation: Label this compound waste clearly with its full chemical name and any known hazard information. Segregate it from other waste streams to prevent accidental mixing and reactions.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Accumulation: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage container must be chemically resistant, properly sealed, and clearly labeled.
-
Professional Disposal: Engage a certified hazardous waste disposal company for the final disposal of this compound. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Quantitative Data Summary
As specific quantitative hazard data for this compound is not available in the searched resources, a table summarizing its known physical and chemical properties from PubChem is provided below for identification and handling purposes.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.4 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Data not available |
| Other Identifiers | CAS: 88664-08-8, Demethylcryptojaponol |
Experimental Protocols
There are no experimental protocols for the disposal of this compound. The recommended procedure is based on established best practices for the disposal of unknown or potentially hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Guidance
-
Identification and Labeling: Clearly identify all waste containing this compound. Use a hazardous waste label that includes the full chemical name, "this compound," the approximate quantity, and the date of accumulation.
-
Containerization:
-
Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is generally suitable for solid chemical waste.
-
Ensure the container is clean and dry before adding the waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and have secondary containment to prevent spills.
-
Keep a log of the accumulated waste.
-
-
Engage a Professional Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with all available information about the chemical, including its name, quantity, and any known properties.
-
-
Documentation:
-
Complete all required waste manifests and documentation provided by the disposal service.
-
Retain copies of all disposal records as required by your institution and regulatory agencies.
-
By adhering to these conservative and safety-focused procedures, laboratories can ensure the responsible management and disposal of this compound, safeguarding both personnel and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling 11-Hydroxysugiol
Essential safety protocols and operational plans for the laboratory handling of 11-Hydroxysugiol, a diterpene compound with limited available safety data. This guide provides immediate, actionable information to ensure the safety of researchers and the integrity of experiments.
Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a substance with unknown toxicity. The following guidelines are based on a conservative approach, adhering to best practices for handling potentially hazardous chemical powders in a laboratory setting. These procedures are designed to minimize exposure risk for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
The primary routes of exposure to powdered chemical compounds are inhalation of airborne particles and dermal contact. A robust PPE strategy is therefore essential. The following table summarizes the recommended PPE for various procedures involving this compound.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filters.- Double nitrile gloves (outer pair with extended cuffs).- Disposable gown with elastic cuffs.- Hair bonnet and shoe covers.- Safety goggles (worn under the full-face respirator). |
| Preparation of Solutions | - Certified chemical fume hood.- Nitrile gloves.- Chemical-resistant lab coat.- Safety glasses with side shields or chemical splash goggles. |
| In-vitro / In-vivo Experiments | - Nitrile gloves.- Lab coat.- Safety glasses. |
Operational Plan: Procedural Guidance for Safe Handling
A systematic operational plan is critical to prevent accidental exposure and contamination. All personnel handling this compound must be trained on these procedures.
Engineering Controls
-
Ventilation: All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Containment: Use disposable bench liners on all work surfaces to contain any potential spills and facilitate easy cleanup.
Standard Operating Procedure for Weighing and Aliquoting
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clear of unnecessary items. Don all PPE as specified in the table above.
-
Decontamination: Wipe down the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) before and after use.
-
Handling: Use spatulas and other appropriate tools to handle the powder. Avoid pouring the powder directly from the bottle to minimize the generation of airborne dust. If possible, transfer the powder in small increments.
-
Containment: Keep the container of this compound closed whenever it is not in use.
-
Cleanup: After weighing, carefully clean any residual powder from the spatula and weighing paper using a wipe moistened with a suitable solvent. Dispose of the wipe as hazardous waste.
Solution Preparation
-
Location: All solution preparations must be performed inside a chemical fume hood.
-
Procedure: Slowly add the solvent to the vessel containing the weighed this compound powder to prevent splashing.
-
Mixing: Ensure the container is securely capped before any agitation, such as vortexing or sonicating, to dissolve the compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Terpenes can be toxic to aquatic life and should not be disposed of down the drain.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench liners, weighing papers, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with an appropriate solvent. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
